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  • Product: 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
  • CAS: 51655-71-1

Core Science & Biosynthesis

Foundational

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride CAS number

An In-Depth Technical Guide to 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Introduction: A Versatile Heterocyclic Building Block 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride, identified by the CAS Number 51655...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Introduction: A Versatile Heterocyclic Building Block

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride, identified by the CAS Number 51655-71-1 , is a highly reactive chemical intermediate of significant interest to researchers in medicinal chemistry and organic synthesis.[1][2] Its structure combines a stable oxazole core, a phenyl group, and a reactive acyl chloride moiety. This unique combination makes it a valuable synthon for the construction of more complex molecules, particularly in the development of novel therapeutic agents. The oxazole ring system is a well-established pharmacophore found in numerous biologically active compounds, exhibiting properties ranging from antimicrobial to anti-inflammatory activities.[3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, tailored for professionals in drug development and chemical research.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis. The key identifiers and properties of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride are summarized below.

PropertyValueSource(s)
CAS Number 51655-71-1[1][2][4]
Molecular Formula C₁₁H₈ClNO₂[1][2]
Molecular Weight 221.64 g/mol [1][2]
IUPAC Name 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
MDL Number MFCD08271880[1]
InChI Key RWVAPUPMWDZLGV-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is typically achieved via a two-step process, starting from its corresponding carboxylic acid precursor, 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS 23012-14-8).[5][6] The choice of this pathway is dictated by the relative stability of the carboxylic acid and the controlled, high-yield conversion to the highly reactive acyl chloride.

Step 1: Synthesis of the Carboxylic Acid Precursor

While various methods exist for constructing the oxazole ring, a common laboratory-scale synthesis for the precursor acid involves the condensation of benzaldehyde oxime with an appropriate β-keto ester, such as ethyl acetoacetate, followed by hydrolysis. This process builds the core heterocyclic structure.

Step 2: Conversion to the Acyl Chloride

The critical step is the conversion of the carboxylic acid to the carbonyl chloride. This is a standard transformation in organic chemistry, most commonly accomplished using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Causality of Reagent Choice:

  • Thionyl Chloride (SOCl₂): Often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom, followed by elimination of chloride and subsequent intramolecular rearrangement to yield the final product.

  • Oxalyl Chloride ((COCl)₂): A milder and often more efficient alternative that can be run at lower temperatures. It requires a catalytic amount of N,N-dimethylformamide (DMF). The mechanism involves the in-situ formation of the Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acyl Chloride Formation A Benzaldehyde Oxime + Ethyl Acetoacetate B Ethyl 5-methyl-2-phenyl- 1,3-oxazole-4-carboxylate A->B Condensation C 5-Methyl-2-phenyl-1,3-oxazole- 4-carboxylic acid B->C Hydrolysis (e.g., NaOH, then HCl) D 5-Methyl-2-phenyl-1,3-oxazole- 4-carbonyl chloride C->D Chlorination (e.g., SOCl₂)

Synthetic workflow for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride.
Experimental Protocol: Acyl Chloride Formation

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a certified chemical fume hood.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (filled with CaCl₂), add 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (1.0 eq).

  • Solvent & Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, ~5-10 eq), which can also serve as the solvent. Alternatively, use a dry, inert solvent such as dichloromethane (DCM) or toluene, and add thionyl chloride (1.5-2.0 eq) dropwise. Add a catalytic amount of DMF (1-2 drops) if desired.

  • Reaction: Gently heat the mixture to reflux (typically 40-80°C, depending on the solvent) and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude product is often a solid.

  • Purification: The resulting crude 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride can be purified by recrystallization from a dry, non-protic solvent (e.g., hexanes) or used directly in the next step, as it is highly sensitive to moisture.

Reactivity, Applications, and Drug Development Potential

The utility of this compound stems directly from the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity makes it an ideal building block for introducing the 5-methyl-2-phenyl-oxazole moiety into larger, more complex structures.

Key Applications:

  • Amide Synthesis: Reaction with primary or secondary amines yields corresponding amides. This is one of the most common and important reactions in drug discovery, as the amide bond is a cornerstone of peptide and protein structures.

  • Ester Synthesis: Reaction with alcohols or phenols produces esters, which are also prevalent in pharmaceuticals and can act as prodrugs.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic rings to form ketones, further expanding its synthetic utility.

The oxazole core is thermally stable and generally resistant to acids, though less so to oxidation.[7] This stability allows the acyl chloride to react selectively without degradation of the heterocyclic ring. Its role as a synthetic intermediate is particularly relevant in the development of compounds targeting carbonic anhydrase or for creating new antimicrobial agents.[3][8]

G cluster_nucleophiles Nucleophiles cluster_products Derivative Products A 5-Methyl-2-phenyl-1,3-oxazole- 4-carbonyl chloride Prod1 Amide Derivatives A->Prod1 Amidation Prod2 Ester Derivatives A->Prod2 Esterification Prod3 Aryl Ketone Derivatives A->Prod3 Friedel-Crafts Acylation (+ Lewis Acid) Nuc1 Primary/Secondary Amine (R₂NH) Nuc1->Prod1 Nuc2 Alcohol/Phenol (R'OH) Nuc2->Prod2 Nuc3 Aromatic Ring (e.g., Benzene) Nuc3->Prod3

Core reactivity pathways for derivatization.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents specific hazards that require stringent safety protocols.

  • Hazards: It is classified as an irritant and is corrosive.[1][4] Contact with moisture (e.g., in the air or on skin) will cause it to hydrolyze back to the corresponding carboxylic acid and hydrochloric acid (HCl), leading to severe skin burns and eye damage.[9][10] Inhalation of dust or fumes is also harmful.

  • Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat, is mandatory.[10]

  • Storage: The compound is moisture-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[11] A cool, dry, and well-ventilated location designated for corrosive materials is appropriate.[10][11]

Conclusion

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is more than just a chemical with a CAS number; it is a key enabler for innovation in pharmaceutical and materials science. Its well-defined reactivity, coupled with the inherent biological relevance of the oxazole scaffold, ensures its continued importance as a building block for creating novel molecules with tailored functions. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist looking to leverage its synthetic potential safely and effectively.

References

  • Matrix Scientific. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride.

  • Santa Cruz Biotechnology, Inc. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride.

  • Sigma-Aldrich. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride.

  • ChemicalBook. 5-METHYL-2-PHENYL-1,3-OXAZOLE-4-CARBONYL CHLORIDE.

  • Sigma-Aldrich. 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D.

  • Sigma-Aldrich. 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid AldrichCPR.

  • Heibei Sight Chemicals & Pharmaceuticals Co.,Ltd. 5-methyl-3-phenyl-1,2-oxazole-4-carbonyl chloride.

  • National Institutes of Health (NIH). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.

  • ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

  • PubChem. 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride.

  • Fisher Scientific. SAFETY DATA SHEET.

  • ChemicalBook. 5-PHENYL-1,3-OXAZOLE-4-CARBONYL CHLORIDE - Safety Data Sheet.

  • Taylor & Francis. Oxazole – Knowledge and References.

  • ChemicalBook. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride - Safety Data Sheet.

  • Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.

  • AVESIS. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen... )

Sources

Exploratory

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride chemical properties

Executive Summary 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1) is a high-value heterocyclic building block extensively utilized in medicinal chemistry and agrochemical synthesis. Distinguished by t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1) is a high-value heterocyclic building block extensively utilized in medicinal chemistry and agrochemical synthesis. Distinguished by the stability of its 1,3-oxazole core and the high reactivity of its acyl chloride moiety, this compound serves as a critical intermediate for generating peptidomimetics and complex heterocyclic libraries.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic production, reactivity profile, and safety protocols. It is designed to support researchers in optimizing reaction conditions for amide coupling, esterification, and heterocyclization workflows.

Chemical Identity & Physical Characterization

The compound features a 1,3-oxazole ring substituted at the 2-position with a phenyl group and at the 5-position with a methyl group.[1] The 4-position bears the carbonyl chloride functionality, which acts as the primary electrophilic site.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
CAS Number 51655-71-1
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Physical State Solid (Crystalline powder)
Melting Point 133–135 °C (Lit.)[2]
Boiling Point ~346.4 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, THF, Toluene; Reacts with water/alcohols
Stability Moisture sensitive; Hydrolyzes to carboxylic acid and HCl

Structural Analysis & Electronic Properties

The 1,3-oxazole ring is an aromatic system containing oxygen and nitrogen. The electron distribution is critical for understanding the reactivity of this acid chloride:

  • Ring Stability: The 2-phenyl substitution extends conjugation, stabilizing the oxazole ring against ring-opening under mild conditions.

  • Electrophilicity: The carbonyl carbon at position 4 is highly electrophilic, activated by the electron-withdrawing nature of the chlorine atom and the inductive effect of the oxazole ring.

  • Regiochemistry: Nucleophilic attack occurs almost exclusively at the carbonyl carbon. The 5-methyl group provides steric bulk that may influence the conformation of resulting amides but does not significantly hinder the acyl chloride reactivity.

Synthesis & Production Protocols

The industrial and laboratory standard for producing 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride involves the chlorination of its precursor, 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid .

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 5-Methyl-2-phenyl- 1,3-oxazole-4-carboxylic acid Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Thionyl Chloride (SOCl2) (Excess) Reagent->Intermediate Product 5-Methyl-2-phenyl- 1,3-oxazole-4-carbonyl chloride Intermediate->Product Elimination Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Figure 1: Synthetic pathway converting the carboxylic acid precursor to the acid chloride via thionyl chloride mediated nucleophilic acyl substitution.[3]

Standard Experimental Protocol

Objective: Synthesis of 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride from its carboxylic acid.

Reagents:

  • 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 5.0 eq) – Acts as solvent and reagent

  • Catalytic DMF (1-2 drops) – Optional, accelerates reaction

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂ or Ar line).

  • Addition: Charge the flask with the carboxylic acid precursor. Carefully add Thionyl Chloride. Add catalytic DMF if required.

  • Reaction: Heat the mixture to reflux (approx. 75–80 °C) for 2–3 hours. The suspension should become a clear solution as the acid chloride forms.

  • Monitoring: Monitor reaction progress by quenching a small aliquot with methanol and analyzing the resulting methyl ester via TLC or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature.

  • Purification: Remove excess thionyl chloride under reduced pressure (rotary evaporator). Co-evaporate with anhydrous toluene (2x) to remove trace SOCl₂ and HCl.

  • Isolation: The resulting solid is the crude acid chloride, typically >95% pure and suitable for the next step without further purification.

Self-Validating Check: The product should be a solid with a melting point ~133–135 °C. IR spectroscopy should show a strong carbonyl stretch shift from ~1700 cm⁻¹ (acid) to ~1750–1780 cm⁻¹ (acid chloride).

Reactivity Profile & Applications

The core utility of this compound lies in its ability to introduce the 5-methyl-2-phenyl-1,3-oxazole motif into larger molecular architectures.

Reactivity Map

ReactivityMap Core Acid Chloride (Electrophile) Amide Amides (Peptidomimetics) Core->Amide + Primary/Secondary Amines Ester Esters (Prodrugs) Core->Ester + Alcohols (Base catalyzed) Heterocycle Fused Heterocycles (e.g., Oxazolopyrimidines) Core->Heterocycle + Amidines/Hydrazines Hydrolysis Carboxylic Acid (Hydrolysis Product) Core->Hydrolysis + H2O

Figure 2: Radial map illustrating the primary reaction pathways for 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride.

Key Applications in Medicinal Chemistry
  • Peptidomimetics:

    • Mechanism: The oxazole ring acts as a bioisostere for amide bonds or aromatic rings, restricting conformational freedom.

    • Protocol: Reacting the acid chloride with amino acid esters yields oxazole-peptide hybrids. These structures often exhibit improved metabolic stability compared to native peptides.

    • Citation: Oxazole-based peptidomimetics are widely explored for protease inhibition and antimicrobial activity [1].

  • Heterocyclic Library Generation:

    • Mechanism: Reaction with bifunctional nucleophiles (e.g., amidines, hydrazines) allows for the formation of fused ring systems such as oxazolo[5,4-d]pyrimidines.

    • Utility: These scaffolds are privileged structures in kinase inhibitor discovery [2].

  • Late-Stage Functionalization:

    • Used to append the lipophilic 2-phenyl-5-methyloxazole moiety to polar drug cores to improve cell permeability and tune LogP.

Handling, Stability & Safety

Hazard Classification: Corrosive (Skin Corr. 1B), Moisture Sensitive.

  • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon or Nitrogen). The container must be tightly sealed to prevent hydrolysis.

  • Decomposition: Upon contact with water or humid air, the compound releases Hydrogen Chloride (HCl) gas and reverts to the carboxylic acid.

  • PPE Requirements:

    • Respiratory: Fume hood is mandatory. Use a full-face respirator if dust/aerosol formation is possible.

    • Skin/Eye: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Spill Response: Neutralize spills with sodium bicarbonate or lime before disposal. Do not add water directly to the bulk material.

References

  • Synthesis and Antimicrobial Evaluation of Oxadiazole Congeners. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines. ResearchGate. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

Sources

Foundational

Technical Guide: Spectral Characterization of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

The following technical guide is structured to serve as a definitive reference for researchers utilizing 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1) . This guide synthesizes experimental data with...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers utilizing 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1) .

This guide synthesizes experimental data with theoretical substituent effects to provide a robust framework for structural validation. It prioritizes the "why" and "how" of spectral interpretation, ensuring you can distinguish the target acid chloride from its common precursors (carboxylic acid) and hydrolysis products.

Executive Summary & Compound Profile

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a critical heterocyclic building block used primarily in the synthesis of peptidomimetics and biologically active oxazole derivatives. Its high electrophilicity makes it an ideal acylating agent, but this same reactivity necessitates rigorous spectral validation to ensure material integrity prior to use.

PropertyDetail
IUPAC Name 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
CAS Number 51655-71-1
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Physical State Off-white to yellow solid / Low-melting solid
Storage < -20°C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive

Synthesis & Impurity Profile (Context for Spectra)

To interpret the spectra accurately, one must understand the synthesis. This compound is typically generated in situ or isolated via the chlorination of the corresponding carboxylic acid.

Why this matters: The most common spectral anomalies arise from incomplete conversion (residual acid) or hydrolysis (reversion to acid).

SynthesisPath Acid Precursor: 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS: 1015-63-0) Product Target: 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1) Acid->Product Reflux (1-2h) Reagent Chlorinating Agent: SOCl2 or (COCl)2 + Cat. DMF Reagent->Product Impurity Hydrolysis Impurity: Reverted Acid + HCl Product->Impurity Exposure to Moisture

Figure 1: Synthesis pathway highlighting the critical hydrolysis risk factor that dictates spectral handling.

Infrared Spectroscopy (IR) – The Diagnostic Standard

IR is the most rapid method to confirm the formation of the acid chloride. The conversion of the carboxylic acid -COOH to the acid chloride -COCl results in a distinct shift in the carbonyl stretching frequency.

Key Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)IntensityInterpretation
C=O Stretch (Acid Chloride) 1760 – 1785 StrongPrimary Confirmation. Significantly higher frequency than the precursor acid (typically ~1680-1700 cm⁻¹) due to the electron-withdrawing Cl.
C=N Stretch (Oxazole) 1590 – 1610MediumCharacteristic of the 2-phenyl-1,3-oxazole ring system.
C-H Stretch (Aromatic) 3030 – 3060WeakPhenyl ring protons.
C-H Stretch (Aliphatic) 2920 – 2980WeakMethyl group at C5.
Absence of O-H 2500 – 3300(Absent)Purity Check. A broad trough here indicates residual carboxylic acid or moisture contamination.

Application Note: If you observe a "doublet" carbonyl peak (e.g., 1770 cm⁻¹ and 1700 cm⁻¹), your sample has likely partially hydrolyzed. The 1700 cm⁻¹ band corresponds to the carboxylic acid.

Nuclear Magnetic Resonance (NMR)

Due to the high reactivity of the acid chloride, CDCl₃ (deuterochloroform) must be strictly anhydrous (stored over 4Å molecular sieves) to prevent in-tube hydrolysis during acquisition.

¹H NMR (Proton) – 400 MHz, CDCl₃

The proton spectrum is relatively simple, featuring a diagnostic methyl singlet and aromatic multiplets.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.05 – 8.15 Multiplet (m)2HPhenyl (Ortho)Deshielded due to conjugation with the oxazole ring.
7.45 – 7.55 Multiplet (m)3HPhenyl (Meta/Para)Typical aromatic region.
2.75 – 2.85 Singlet (s)3HC5-Methyl Critical Diagnostic. This singlet is deshielded relative to a standard methyl (~2.3 ppm) due to the aromatic oxazole ring.
¹³C NMR (Carbon) – 100 MHz, CDCl₃

The carbon spectrum provides the most definitive structural proof, specifically the carbonyl carbon shift.

Shift (δ ppm)Carbon TypeAssignment
160.5 – 163.0 Quaternary (C=O)Carbonyl Chloride. Note: This chemical shift is often similar to the acid, so IR is better for distinguishing Acid vs. Chloride. However, the absence of ester peaks (~50-60 ppm) confirms no esterification occurred.
159.0 – 160.0 QuaternaryC2 (Oxazole, attached to Phenyl)
150.0 – 152.0 QuaternaryC5 (Oxazole, attached to Methyl)
128.0 – 132.0 CH (Aromatic)Phenyl Ring Carbons
126.0 – 128.0 QuaternaryC4 (Oxazole, attached to COCl)
12.5 – 13.5 CH₃C5-Methyl

Mass Spectrometry (MS) – Fragmentation Logic

Mass spectrometry for acid chlorides usually requires derivatization (e.g., with methanol to form the methyl ester) because the chloride is too labile for standard LC-MS conditions. However, under EI (Electron Impact) or dry APCI , the molecular ion can be observed.

Molecular Ion Profile
  • Formula: C₁₁H₈³⁵Cl NO₂ / C₁₁H₈³⁷Cl NO₂

  • Expected m/z: 221.02 (100%) and 223.02 (32%)

  • Isotope Pattern: The characteristic 3:1 ratio of the M and M+2 peaks is the definitive signature of the chlorine atom.

Fragmentation Pathway (EI)

The molecule fragments logically, losing the labile chlorine first, followed by the carbonyl group.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 221/223 (Isotope 3:1) Frag1 Acylium Ion [M-Cl]+ m/z 186 (Loss of Chlorine) M_Ion->Frag1 - Cl• (35/37) Frag2 Oxazole Radical Cation m/z 158 (Loss of CO) Frag1->Frag2 - CO (28) Frag3 Benzonitrile Fragment m/z 103 Frag2->Frag3 Ring Cleavage

Figure 2: Predicted Electron Impact (EI) fragmentation pathway. The Acylium ion (m/z 186) is the base peak in many acid chloride spectra.

Experimental Protocol: Sample Preparation for Spectral Acquisition

To ensure the data matches the values above, follow this "Senior Scientist" protocol to minimize hydrolysis artifacts.

  • IR Prep: Do not use KBr pellets (hygroscopic). Use ATR (Attenuated Total Reflectance) with a diamond crystal. Place the solid rapidly on the crystal and scan immediately.

  • NMR Prep:

    • Use a fresh ampoule of CDCl₃ (99.8% D) containing TMS.

    • Add 1-2 granules of activated 4Å molecular sieves directly into the NMR tube.

    • Dissolve ~10 mg of the acid chloride.

    • Run immediately. Do not let the solution sit overnight.

  • MS Prep:

    • Direct: Inject in dry acetonitrile (ACN).

    • Derivatization (Recommended): Add 1 drop of sample to 1 mL of Methanol. Analyze the resulting Methyl Ester (m/z 217). If the mass shifts to 217, the original sample was the active chloride.

References

  • Sigma-Aldrich. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Product Data. (CAS 51655-71-1).[1][2] Link

  • ChemicalBook. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Properties and Suppliers.Link

  • National Institute of Standards and Technology (NIST). Oxazole Derivative Spectral Data (General Trends).Link

  • PubChem. 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (Precursor Data).Link

Sources

Exploratory

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride reactivity and stability

This guide is structured as a high-level technical whitepaper designed for laboratory scientists and medicinal chemists. It prioritizes practical utility, mechanistic understanding, and rigorous safety protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for laboratory scientists and medicinal chemists. It prioritizes practical utility, mechanistic understanding, and rigorous safety protocols.

Reactivity, Stability, and Synthetic Utility

CAS: 51655-71-1 Molecular Formula: C₁₁H₈ClNO₂ Molecular Weight: 221.64 g/mol [1]

Executive Summary

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (hereafter Ox-COCl ) is a highly reactive electrophilic building block used primarily in the synthesis of peptidomimetics, heterocyclic antiviral agents, and antibiotics. Structurally, it features an acid chloride moiety at the C4 position of an oxazole ring, stabilized by a phenyl group at C2 and a methyl group at C5.

While chemically robust due to the aromatic nature of the oxazole core, the C4-carbonyl chloride functionality renders it acutely sensitive to moisture. Successful utilization requires strict exclusion of water to prevent reversion to the parent carboxylic acid (CAS 15865-58-4). This guide outlines the electronic properties, optimal handling protocols, and self-validating experimental workflows for this compound.

Structural Analysis & Electronic Properties

The reactivity of Ox-COCl is defined by the interplay between the electron-rich oxazole ring and the electron-withdrawing chlorocarbonyl group.

Electronic Push-Pull Mechanism
  • The Oxazole Core: The 1,3-oxazole ring is aromatic (6

    
    -electrons). The oxygen atom acts as an electron donor (+M effect), while the nitrogen acts as an electron acceptor (-I effect).
    
  • C2-Phenyl Stabilization: The phenyl ring at C2 is conjugated with the oxazole system, significantly stabilizing the heterocycle against ring-opening reactions that can occur in less substituted oxazoles.

  • C4-Activation: The carbonyl chloride at C4 is in direct conjugation with the C5-C4 double bond. The electron-donating methyl group at C5 increases the electron density at C4, slightly tempering the electrophilicity of the carbonyl carbon compared to a simple benzoyl chloride, but it remains highly reactive toward nucleophiles.

Stability Implications
  • Hydrolytic Instability: The primary degradation pathway is hydrolysis. The inductive effect of the adjacent nitrogen (N3) makes the carbonyl carbon highly susceptible to attack by water.

  • Thermal Stability: The compound is thermally stable up to ~100°C under anhydrous conditions. Above this, or in the presence of Lewis acids, decarbonylation (loss of CO) is a theoretical risk, though rare for this specific substitution pattern.

Experimental Workflows & Protocols

Synthesis from Parent Acid

Commercial batches often degrade during storage. For critical applications, fresh preparation from 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid is recommended.

Reagents:

  • Precursor: 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.2 equiv)
    
  • Catalyst: DMF (anhydrous, 1-2 drops)

  • Solvent: DCM or Toluene (anhydrous)

Protocol (Self-Validating):

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line).
  • Addition: Suspend the carboxylic acid in solvent. Add

    
     dropwise at room temperature.
    
  • Catalysis: Add 1 drop of DMF. Validation: Immediate vigorous gas evolution (

    
    ) indicates initiation.
    
  • Reflux: Heat to reflux (if using

    
    ) or stir at RT (if using Oxalyl Chloride) until the solution becomes clear (homogenous).
    
  • Isolation: Concentrate under reduced pressure. Aazeotrope with toluene (

    
    ) to remove residual acid gases.
    
  • Quality Check: The product should be an off-white to yellow solid/oil. An IR check should show a shift in carbonyl stretch from ~1680

    
     (acid) to ~1760 
    
    
    
    (chloride).
Visualization: Synthesis & Reactivity Pathways

The following diagram maps the generation of Ox-COCl and its subsequent divergence into stable amides or degradation products.

OxazoleReactivity cluster_conditions Critical Control Points Acid Parent Acid (Stable Precursor) OxCOCl Ox-COCl (Reactive Intermediate) Acid->OxCOCl SOCl2 / DMF (-SO2, -HCl) Amide Target Amide (Stable Product) OxCOCl->Amide R-NH2 / Base (Nucleophilic Acyl Subst.) Hydrolysis Hydrolysis Product (Reverted Acid) OxCOCl->Hydrolysis H2O (Moisture) (Degradation) Ester Ester Derivative OxCOCl->Ester R-OH / Base

Caption: Figure 1. Synthetic pathway for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride, highlighting the critical divergence between productive amidation and destructive hydrolysis.

Reactivity Profile: Nucleophilic Acyl Substitution

The most common application of Ox-COCl is amide bond formation.

General Procedure: Amidation

Rationale: The reaction is exothermic. HCl is generated as a byproduct, which can protonate the nucleophilic amine, stalling the reaction. A scavenger base is mandatory.

Table 1: Optimization Parameters

ParameterRecommendationScientific Rationale
Solvent DCM, THF, or MeCN (Anhydrous)Non-nucleophilic, polar enough to solubilize reactants but not the amine salt byproduct.
Base

or DIPEA (1.2 - 2.0 equiv)
Scavenges HCl to drive equilibrium; prevents protonation of the amine nucleophile.
Temperature

Initial cooling controls exothermicity; warming ensures complete conversion.
Stoichiometry Amine (1.0 equiv), Ox-COCl (1.1 equiv)Slight excess of the electrophile ensures complete consumption of the valuable amine.
Step-by-Step Protocol
  • Dissolve the amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM under

    
    .
    
  • Cool the solution to

    
     using an ice bath.
    
  • Dissolve Ox-COCl (1.1 equiv) in a minimal amount of DCM and add dropwise to the amine solution.

  • Observation: Fuming may occur; a white precipitate (amine hydrochloride salt) will form immediately.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (Crucial): Wash with 1N HCl (to remove unreacted amine/base) followed by sat.

    
     (to remove hydrolyzed acid byproduct). Dry over 
    
    
    
    .

Handling, Stability & Storage

Degradation Indicators
  • Visual: Transformation from a yellow oil/solid to a white, crusty solid often indicates hydrolysis to the carboxylic acid (melting point usually rises significantly).

  • Olfactory: A sharp, acrid smell of HCl indicates active decomposition.

Storage Recommendations
  • Short Term: Store in a desiccator at room temperature.

  • Long Term: Store at

    
     under Argon/Nitrogen. Seal the container with Parafilm.
    
  • Handling: Always warm the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

References

  • Synthesis of Oxazole Carboxylic Acids

    • Reference: Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76.
    • Context: Foundational review on oxazole ring stability and synthesis
    • Link:

  • General Acid Chloride Handling

    • Reference: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
    • Context: Mechanism of aminolysis and hydrolytic instability.
    • Link:

  • Specific Precursor Data (Carboxylic Acid)

    • Source: PubChem Compound Summary for CID 655452, 5-Methyl-2-phenyl-4-oxazolecarboxylic acid.
    • Context: Physical properties of the hydrolysis product (MP: ~180°C).
    • Link:

  • Related Isoxazole Chemistry (Differentiation)

    • Reference:Synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride.
    • Context: Differentiates the isoxazole (Cloxacillin)
    • Link:

Sources

Foundational

Technical Guide: Analogs and Derivatives of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Executive Summary 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1) represents a privileged electrophilic scaffold in medicinal chemistry. As a rigid, aromatic linker, the oxazole core functions as a bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1) represents a privileged electrophilic scaffold in medicinal chemistry. As a rigid, aromatic linker, the oxazole core functions as a bioisostere for amide and ester bonds, offering improved metabolic stability and pharmacokinetic profiles compared to flexible aliphatic chains.

This guide details the strategic derivatization of this core, moving beyond simple nucleophilic substitutions to advanced heterocyclic construction. It is designed for medicinal chemists seeking to exploit the 2,4,5-trisubstituted oxazole architecture for structure-activity relationship (SAR) campaigns in oncology, virology, and anti-inflammatory therapeutics.

Part 1: Structural Analysis & Reactivity Profile

The Core Scaffold

The 1,3-oxazole ring is an aromatic system containing oxygen at position 1 and nitrogen at position 3.[1] In the title compound, the substitution pattern is critical:

  • Position 2 (Phenyl): Provides lipophilic bulk and π-stacking capability. It is the primary handle for tuning electronic properties via para/meta substitution on the phenyl ring.

  • Position 5 (Methyl): Blocks the metabolically vulnerable C5 position and provides a slight steric constraint that forces the C4-substituent out of planarity, often improving receptor fit.

  • Position 4 (Carbonyl Chloride): The reactive "warhead." This acyl chloride is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols, thiols, organometallics).

Reactivity Map

The acid chloride moiety serves as a divergence point. The following diagram illustrates the primary synthetic pathways accessible from this intermediate.

ReactivityMap Core 5-Methyl-2-phenyl- 1,3-oxazole-4-carbonyl chloride Amides Carboxamides (Peptidomimetics) Core->Amides + R-NH2 Esters Esters (Prodrugs) Core->Esters + R-OH Ketones Ketones (via Weinreb) Core->Ketones 1. HN(OMe)Me 2. R-MgBr Heterocycles Oxadiazoles/ Triazoles Core->Heterocycles + Hydrazine -> Cyclization

Figure 1: Divergent synthesis pathways from the oxazole-4-carbonyl chloride core.

Part 2: Synthesis of the Core Scaffold

While the acid chloride is commercially available, in-house synthesis is often required to introduce variations at the phenyl ring (Analogs). The most robust route is the Robinson-Gabriel Synthesis .

Synthetic Logic
  • N-Acylation: Reaction of an

    
    -amino ketone with benzoyl chloride.
    
  • Cyclodehydration: The Robinson-Gabriel cyclization uses dehydrating agents (POCl

    
    , H
    
    
    
    SO
    
    
    ) to close the oxazole ring.
  • Hydrolysis & Chlorination: The resulting ester is hydrolyzed to the acid, then converted to the acid chloride.

SynthesisWorkflow Sub1 Aspartic Acid Derivative (or alpha-amino ketone) Step1 N-Benzoylation Sub1->Step1 Inter1 N-acyl-alpha-amino ketone Step1->Inter1 Step2 Robinson-Gabriel Cyclization (POCl3 or H2SO4) Inter1->Step2 OxazoleEster Oxazole-4-carboxylate Ester Step2->OxazoleEster Step3 Hydrolysis (LiOH) OxazoleEster->Step3 OxazoleAcid Oxazole-4-carboxylic Acid Step3->OxazoleAcid Step4 Chlorination (SOCl2) OxazoleAcid->Step4 Final Target Acid Chloride Step4->Final

Figure 2: Step-wise construction of the oxazole core.

Part 3: Strategic Derivatization & Analogs

Carboxamide Derivatives (The "Workhorse")

The most common application is coupling with amines to form oxazole-4-carboxamides .

  • Significance: These structures mimic the peptide bond but with restricted conformation. They are widely seen in kinase inhibitors and GPCR ligands.

  • Key Insight: The electron-withdrawing nature of the carbonyl at C4 makes the amide hydrogen more acidic than in aliphatic amides, potentially strengthening hydrogen bond donor capability in the active site.

Heterocyclic Fusions (Advanced Scaffolds)

The acid chloride can be converted into a hydrazide, which serves as a precursor for 1,3,4-oxadiazoles.

  • Reaction: Acid Chloride + Hydrazine

    
     Hydrazide 
    
    
    
    (+ Orthoester/Cyclization)
    
    
    1,3,4-Oxadiazole .
  • Application: This creates a "bi-heteroaryl" system (Oxazole-Oxadiazole), significantly increasing the surface area for

    
    -
    
    
    
    interactions with protein targets.
Structural Analogs (SAR Expansion)

To explore the chemical space around the core, modify the starting materials before reaching the acid chloride stage:

  • Phenyl Ring Variations (Pos. 2):

    • 4-Fluoro/Chloro:[2] Increases metabolic stability (blocks para-oxidation).

    • Pyridyl (Bioisostere):[2] Increases solubility and introduces a hydrogen bond acceptor.

  • Methyl Group Variations (Pos. 5):

    • Trifluoromethyl (-CF

      
      ): Increases lipophilicity and metabolic resistance. Requires using trifluoroacetic anhydride during the initial synthesis.
      
Quantitative Data: Substitution Effects

Table 1 summarizes the impact of C4-derivatization on physicochemical properties (calculated).

Derivative TypeSubstituent (R)LogP (Est.)TPSA (

)
Biological Relevance
Parent Acid -OH2.160.0Weak potency; polar tail.
Amide -NH-Benzyl3.255.0High. Standard hydrophobic pocket binder.
Amide -NH-(4-Pyridyl)2.468.0High. Kinase hinge binder motif.
Ester -O-Ethyl3.550.0Prodrug; rapid hydrolysis in plasma.
Ketone -Ph (Benzoyl)3.845.0Rigid; lacks H-bond donor.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]

Oncology (Antitumor Agents)

Derivatives of 5-methyl-2-phenyl-4-oxazole have demonstrated efficacy against prostate cancer (PC-3) and epidermoid carcinoma (A431) cell lines.

  • Mechanism: These compounds often act as kinase inhibitors or tubulin polymerization inhibitors.

  • Key Derivative: Fusion of the oxazole-4-carbonyl moiety with quinoline or pyrazine rings has shown IC

    
     values in the low micromolar range (1.2 - 2.0 
    
    
    
    g/mL).[2]
Antiviral Therapeutics

Oxazole-carboxamides are investigated as inhibitors of viral proteases, specifically the PLpro (Papain-like protease) of SARS-CoV-2.[3]

  • Mechanism: The oxazole acts as a rigid linker, positioning the amide to form hydrogen bonds with the catalytic residues of the protease, blocking viral replication.

Anti-Inflammatory (COX Inhibition)

While Oxaprozin is a 4,5-diphenyl-2-oxazolepropionic acid, the 2-phenyl-4-carboxamide analogs retain significant COX-2 inhibitory selectivity due to the spatial arrangement of the phenyl ring and the carbonyl group.

Part 5: Experimental Protocols

Protocol A: Synthesis of the Acid Chloride

This protocol converts the carboxylic acid precursor to the acid chloride. Note: The acid chloride is moisture-sensitive.

Reagents: 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (1.0 eq), Thionyl Chloride (


, 5.0 eq), DMF (Catalytic), Anhydrous DCM.
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Dissolution: Suspend the carboxylic acid (1.0 g, 4.92 mmol) in anhydrous DCM (10 mL).

  • Activation: Add thionyl chloride (1.8 mL, 24.6 mmol) dropwise.

  • Catalysis: Add 1-2 drops of anhydrous DMF. Why: DMF forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than thionyl chloride alone, ensuring complete conversion.

  • Reflux: Heat the mixture to reflux (40°C) for 3 hours. The solution should become clear.

  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure. Co-evaporate with dry toluene (
    
    
    
    mL) to remove trace acid gases.
  • Storage: Use immediately or store under Argon at -20°C. The product is an off-white solid.

Protocol B: General Amide Coupling (Schotten-Baumann Conditions)

This protocol couples the acid chloride with a primary amine.

Reagents: Acid Chloride (1.0 eq), Amine (1.1 eq), Triethylamine (


, 2.0 eq), Anhydrous DCM.
  • Preparation: Dissolve the amine (1.1 eq) and

    
     (2.0 eq) in anhydrous DCM in a dry RBF under 
    
    
    
    . Cool to 0°C.
  • Addition: Dissolve the Acid Chloride (from Protocol A) in minimal DCM and add dropwise to the amine solution over 10 minutes. Why: Exothermic reaction; cooling prevents side reactions like bis-acylation.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (usually 30% EtOAc/Hexane).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with 1M HCl (to remove unreacted amine), then Brine.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    

References

  • ChemicalBook. (2022). 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride - Properties and Suppliers.[4]Link

  • National Institutes of Health (NIH). (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (Discusses Robinson-Gabriel synthesis and oxazole formation). Link

  • Bentham Science. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.[5][6][7][8][9]Link

  • Organic Chemistry Portal. (2023). Synthesis of 1,3-oxazoles.[1][5][10] (Comprehensive guide on synthetic methodologies like Van Leusen and Robinson-Gabriel). Link

  • ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. (Specific data on 5-methyl-4-oxazole derivatives and muscle relaxant activity).[11] Link

Sources

Exploratory

An In-depth Technical Guide to 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride: Synthesis, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a highly reactive and versatile chemical intermediate of significant interest to the pharmaceutical, agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Building Block

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a highly reactive and versatile chemical intermediate of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its structure incorporates the oxazole ring, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. The oxazole motif is a prominent scaffold in medicinal chemistry, recognized for its ability to engage in various non-covalent interactions and for its presence in numerous natural products and clinically approved drugs.[2][3][4][5] The true synthetic power of this compound, however, lies in the highly electrophilic carbonyl chloride group at the 4-position of the oxazole ring. This functional group serves as an efficient handle for introducing the 5-methyl-2-phenyl-1,3-oxazole moiety into a wide array of molecular architectures, primarily through reactions with nucleophiles to form stable amide and ester linkages.[1] Consequently, this reagent is a cornerstone for the synthesis of complex molecules with tailored biological and material properties.

This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is presented below for quick reference.

PropertyValueSource(s)
CAS Number 51655-71-1[6][7]
Molecular Formula C₁₁H₈ClNO₂[7]
Molecular Weight 221.64 g/mol [7]
Appearance Powder/Solid[8]
Melting Point 74 °C[8]
Boiling Point 346.4°C at 760 mmHg (Predicted)[]
Density 1.278 g/cm³ (Predicted)[]

Synthesis and Manufacturing

The preparation of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is typically achieved through a two-step process. The first step involves the synthesis of the corresponding carboxylic acid precursor, 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. The second, and most critical, step is the conversion of this carboxylic acid into the highly reactive acyl chloride.

Step 1: Synthesis of 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid

While various methods exist for the synthesis of substituted oxazoles, a common route to the carboxylic acid precursor involves the cyclization of appropriate starting materials.[10][11] For instance, a related isoxazole carboxylic acid has been synthesized from benzaldehyde oxime and ethyl acetoacetate.[12] The resulting ester is then hydrolyzed under basic conditions (e.g., using NaOH), followed by acidification with an acid like HCl to yield the desired carboxylic acid.[12]

Step 2: Conversion to 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this purpose.[13][14][15] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[13][15]

G cluster_0 Synthesis Pathway Precursor 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid Reagent + SOCl₂ (Thionyl Chloride) Product 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Reagent->Product Chlorination Byproducts + SO₂ (g) + HCl (g)

Caption: General reaction scheme for the synthesis of the title compound.

Detailed Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (SOCl₂) to the flask. The reaction can often be run neat or with a non-reactive solvent.[14]

  • Reaction: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed under reduced pressure. It is crucial to use a trap to prevent the corrosive vapors from damaging the vacuum pump.[16] The crude acyl chloride is often of sufficient purity for subsequent reactions.[16]

  • Purification (Optional): If necessary, the product can be further purified by fractional distillation under high vacuum or by recrystallization.

Reactivity and Synthetic Applications

The synthetic utility of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride stems from the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles.

G AcylChloride 5-Methyl-2-phenyl-1,3-oxazole -4-carbonyl chloride Product Amide / Ester Derivative AcylChloride->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (e.g., R-NH₂, R-OH) Nucleophile->Product Byproduct HCl

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of Bioactive Amides: Utilizing 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Executive Summary This Application Note details the optimized protocol for synthesizing oxazole-4-carboxamides using 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1). This reagent serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing oxazole-4-carboxamides using 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1). This reagent serves as a critical electrophile in the introduction of the 1,3-oxazole scaffold, a privileged motif in medicinal chemistry known for improving metabolic stability and optimizing physicochemical properties (LogP, solubility) in drug candidates.

The guide moves beyond standard textbook procedures, offering a field-tested workflow that addresses common pitfalls such as hydrolytic instability of the acid chloride, competitive side reactions, and purification challenges specific to heteroaromatic systems.

Compound Profile & Strategic Importance

Chemical Identity
ParameterSpecification
Compound Name 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
CAS Number 51655-71-1
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Physical State White to off-white solid
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Sensitivity Moisture sensitive (hydrolyzes to carboxylic acid)
Medicinal Chemistry Context

The 1,3-oxazole ring acts as a bioisostere for amides and esters, providing a rigid linker that directs substituents into specific vectors within a receptor binding pocket.

  • Metabolic Stability: The aromatic nature of the oxazole ring resists oxidative metabolism (CYP450) compared to furan or thiophene analogs.

  • Hydrogen Bonding: The nitrogen atom (N3) acts as a weak hydrogen bond acceptor, while the oxygen (O1) contributes to the dipole moment, influencing binding affinity.

  • Applications: Found in kinase inhibitors, GPCR ligands, and anti-infectives (e.g., related structures in heterocyclic antibiotics).

Mechanistic Insight

The formation of the amide bond proceeds via a Nucleophilic Acyl Substitution mechanism. Unlike aliphatic acid chlorides, the heteroaromatic ring influences the electrophilicity of the carbonyl carbon.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of the chloride ion.

Mechanism Reactants Reagents: Acid Chloride + Amine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (k1) Transition Elimination of Cl⁻ (Base assisted) Intermediate->Transition Collapse Product Oxazole-4-Carboxamide + HCl Salt Transition->Product Irreversible

Figure 1: Step-wise mechanism of amide coupling. The base (e.g., DIPEA) is critical for sequestering the HCl byproduct, driving the equilibrium forward.

Experimental Protocol

Reagent Preparation
  • Acid Chloride: If the reagent appears yellow or sticky (signs of hydrolysis/decomposition), recrystallize from dry hexane/toluene or use immediately after fresh synthesis from the parent acid using SOCl₂.

  • Amine: Ensure the amine nucleophile is dry. For hydrochloride salts of amines, an extra equivalent of base is required.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Water content must be <0.1% to prevent hydrolysis.

Standard Coupling Procedure (0.5 mmol Scale)

Step 1: Setup

  • Flame-dry a 10 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen or Argon.

  • Add Amine (0.5 mmol, 1.0 equiv) and DCM (2.5 mL, 0.2 M).

  • Add DIPEA (N,N-Diisopropylethylamine) (0.75 mmol, 1.5 equiv).

    • Note: If using an amine salt, increase DIPEA to 2.5 equiv.

Step 2: Addition

  • Cool the reaction mixture to 0°C using an ice bath.

  • Dissolve 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (0.55 mmol, 1.1 equiv) in minimal dry DCM (0.5 mL).

  • Add the acid chloride solution dropwise over 5 minutes.

    • Causality: Dropwise addition at 0°C prevents localized overheating and suppresses bis-acylation or polymerization side reactions.

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • Monitor via TLC:

    • Mobile Phase: 30-50% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm). The oxazole ring is UV active.

    • Target: Disappearance of the limiting reagent (Amine).

Step 4: Workup

  • Dilute with DCM (10 mL).

  • Wash 1: 1M HCl or 5% Citric Acid (5 mL) to remove unreacted amine and DIPEA.

    • Critical Check: Ensure the aqueous layer is acidic (pH < 3).

  • Wash 2: Saturated NaHCO₃ (5 mL) to remove unreacted acid chloride (hydrolyzed to acid) and HCl traces.

  • Wash 3: Brine (5 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification Workflow

Workflow Start Crude Product (Post-Workup) Check Check Purity (TLC/NMR) Start->Check Solid Is it a Solid? Check->Solid Recryst Recrystallization (EtOH or Hexane/EtOAc) Solid->Recryst Yes (High Purity) Column Flash Chromatography (SiO2, Hex/EtOAc) Solid->Column No (Oil/Impure) Final Pure Amide Recryst->Final Column->Final

Figure 2: Decision tree for purification based on physical state and crude purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are anhydrous. Increase acid chloride equivalents to 1.2–1.5.
No Reaction Non-nucleophilic AmineIf amine is electron-deficient (e.g., aniline), add DMAP (10 mol%) as a catalyst or switch solvent to refluxing THF.
Impurity Spots O-Acylation (if alcohol present)If substrate has -OH groups, protect them (TBS/Bn) or run reaction at -78°C to favor N-acylation (kinetic control).
Product Loss in Workup Product is Water SolubleIf the amide is polar, skip aqueous washes. Filter off DIPEA salts and load directly onto silica column.

Safety & Handling

  • Corrosivity: Acid chlorides react vigorously with water to release Hydrogen Chloride (HCl) gas. Handle in a fume hood.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Spill Control: Neutralize spills with sodium bicarbonate or lime before cleanup.

References

  • Compound Data: PubChem. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride. Link

  • Oxazole Synthesis Review: Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Link

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

  • Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard Reference for Oxazole reactivity).
  • Reagent Availability: Sigma-Aldrich Product Specification. Link (Search CAS: 51655-71-1)

Application

Esterification reactions with 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Application Note: Esterification Protocols for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Executive Summary This guide details the esterification of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Esterification Protocols for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Executive Summary

This guide details the esterification of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1), a critical intermediate in the synthesis of bioactive heterocycles and liquid crystalline materials. The oxazole moiety acts as a bioisostere for amide bonds and phenyl rings in medicinal chemistry, imparting improved metabolic stability and pharmacokinetic profiles.

This document provides two validated protocols:

  • Standard Base-Mediated Esterification: For primary and secondary alcohols.

  • DMAP-Catalyzed Esterification: For sterically hindered alcohols and phenols.

Chemical Profile & Handling

Before initiating synthesis, operators must familiarize themselves with the reagent's physicochemical properties to ensure safety and reaction fidelity.

PropertySpecification
Compound Name 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
CAS Number 51655-71-1
Molecular Weight 221.64 g/mol
Appearance White to off-white solid / powder
Solubility Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Hazards Corrosive (H314) , Moisture Sensitive (EUH014)

Safety Critical: This compound releases Hydrogen Chloride (HCl) gas upon contact with moisture. All weighing and transfers should occur in a fume hood or glovebox.

Mechanistic Insight

The esterification proceeds via a Nucleophilic Acyl Substitution mechanism. Unlike Fischer esterification, which is equilibrium-driven, the reaction of an acid chloride is irreversible and generally exothermic.

Key Mechanistic Steps:

  • Nucleophilic Attack: The alcohol oxygen attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The chloride ion is expelled, reforming the carbonyl bond.

  • Deprotonation: The base (e.g., Triethylamine) scavenges the acidic proton, driving the reaction forward and preventing acid-catalyzed degradation of the oxazole ring.

Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Reagents Acid Chloride + Alcohol (R-OH) Tetrahedral Tetrahedral Intermediate Reagents->Tetrahedral Nucleophilic Attack Transition Elimination of Cl⁻ Tetrahedral->Transition Collapse Product Ester Product + HCl (Salt) Transition->Product Base Scavenging

Caption: The irreversible nucleophilic acyl substitution pathway, driven by base-mediated HCl scavenging.

Protocol A: Standard Base-Mediated Esterification

Target: Primary and unhindered secondary alcohols.

This "Workhorse" protocol utilizes Dichloromethane (DCM) as a solvent due to its excellent solubility profile for oxazole derivatives and ease of removal.

Reagents:
  • 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (1.0 equiv)[1]

  • Target Alcohol (1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 M concentration)

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice bath.

  • Solvent Charge: Add the Target Alcohol and Base (Et₃N) to the flask, dissolved in anhydrous DCM.

  • Reagent Addition: Dissolve the Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Why? Controlling the addition rate manages the exotherm and prevents the formation of symmetrical anhydrides or localized overheating.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (typically Hexane:EtOAc 3:1). The acid chloride (Rf ~0.8) should disappear; the ester will appear as a UV-active spot.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃.

  • Workup:

    • Separate organic layer.

    • Wash aqueous layer with DCM (2x).

    • Combine organics and wash with 1M HCl (to remove excess amine), then Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: DMAP-Catalyzed Esterification (Steglich-Type)

Target: Sterically hindered alcohols, phenols, or low-reactivity substrates.

For difficult substrates, 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer catalyst, accelerating the reaction by forming a highly reactive N-acylpyridinium intermediate.

Reagents:
  • 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (1.2 equiv)

  • Target Alcohol (1.0 equiv)

  • Triethylamine (2.0 equiv)

  • DMAP (0.1 – 0.2 equiv)

  • Solvent: DCM or THF (anhydrous)

Workflow Diagram

Workflow Start Start: Inert Atmosphere Dissolve Alcohol + Et3N + DMAP Addition Add Acid Chloride (0°C) Dropwise over 20 min Start->Addition Reaction Stir at RT (4-12h) Monitor via TLC/LC-MS Addition->Reaction Quench Quench: Sat. NaHCO3 Reaction->Quench Workup Extraction (DCM) -> Acid Wash -> Brine Quench->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify

Caption: Optimized workflow for DMAP-catalyzed esterification of hindered substrates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried. Use fresh anhydrous solvents. Verify reagent quality (should be white, not yellow/sticky).
Side Products N-Acyl Urea formation (if using coupling agents)Not applicable here (Acid Chloride route). If using EDC/DCC, switch to Acid Chloride route for cleaner profiles.
Incomplete Reaction Steric HindranceSwitch to Protocol B (DMAP catalyst). Increase temperature to reflux (40°C in DCM) if stable.
Color Change Oxazole Ring DegradationAvoid strong mineral acids during workup if the product is acid-sensitive. Use Citric Acid (10%) instead of HCl.

Application: Synthesis of Bioactive Oxazole-Lipid Conjugates

Context: Oxazole derivatives are often conjugated to lipid tails to enhance membrane permeability in drug delivery systems.

Case Study Protocol:

  • Substrate: Cholesterol (secondary, hindered alcohol).

  • Conditions: Protocol B (DMAP catalyzed) is required.

  • Purification: The high lipophilicity of the product requires a non-polar mobile phase (e.g., Hexane:EtOAc 9:1) for silica chromatography.

  • Validation: ¹H NMR will show a diagnostic downfield shift of the cholesterol C3-proton (from ~3.5 ppm to ~4.7 ppm) upon esterification.

References

  • Sigma-Aldrich. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Product Sheet. Link

  • PubChem. Compound Summary: 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride. National Library of Medicine. Link

  • TCI Chemicals. Product Specification: 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride (Structural Analog Reference). Link

  • Organic Chemistry Portal. Esterification Mechanisms and Catalysis. Link

  • ChemicalBook. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Properties and Suppliers. Link

Sources

Method

The Versatile Role of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride in Modern Medicinal Chemistry: Application Notes and Protocols

The imperative to develop novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. In this context, heterocyclic scaffolds serve as foundational elements in the design of...

Author: BenchChem Technical Support Team. Date: February 2026

The imperative to develop novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. In this context, heterocyclic scaffolds serve as foundational elements in the design of new drugs. Among these, the oxazole ring system is a privileged structure due to its presence in a wide array of biologically active natural products and synthetic compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of a key intermediate, 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride , in the synthesis of potential therapeutic agents.

The 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl moiety is a versatile building block that allows for the introduction of the oxazole core into larger molecules through the highly reactive acyl chloride functional group. This reactivity is fundamental to creating libraries of amides and esters, which are prevalent in numerous classes of pharmaceuticals.[1]

Physicochemical Properties and Reactivity

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS Number: 51655-71-1) is a solid with a molecular formula of C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol .[2] The core of its utility lies in the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of stable amide, ester, and thioester linkages, respectively.

The general mechanism for the reaction of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride with a generic nucleophile (Nu-H) is a nucleophilic acyl substitution.[3] The reaction proceeds via a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in the formation of a new carbonyl compound.[3]

Synthesis of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

The synthesis of the title compound is typically a two-step process, starting from the corresponding carboxylic acid, 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid.

Protocol 1: Synthesis of 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid

This protocol is adapted from established methods for the synthesis of substituted oxazole and isoxazole carboxylic acids.[4] The synthesis of the precursor carboxylic acid can be achieved through various routes, one common method involves the hydrolysis of the corresponding ethyl ester.

Materials:

  • Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 2N

  • Round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser

  • pH paper or meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate in a minimal amount of ethanol in a round-bottomed flask equipped with a magnetic stirrer.

  • Add a 5% aqueous solution of sodium hydroxide to the flask. The molar ratio of NaOH to the ester should be approximately 2:1 to ensure complete hydrolysis.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with 2N HCl until the pH is acidic (pH 2-3), which will cause the carboxylic acid to precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product, 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, under vacuum.

Protocol 2: Synthesis of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, commonly achieved using thionyl chloride (SOCl₂).[3][5]

Materials:

  • 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Round-bottomed flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid in anhydrous DCM.

  • Slowly add thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Attach a reflux condenser fitted with a drying tube (containing CaCl₂ or another suitable drying agent) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

  • The resulting crude 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is often used in the next step without further purification. If necessary, it can be purified by distillation under high vacuum or recrystallization from a non-polar solvent.

Application in the Synthesis of Bioactive Molecules

The primary application of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride in medicinal chemistry is as a reactive intermediate for the synthesis of libraries of amides and esters for biological screening.

General Protocol 3: Synthesis of 5-Methyl-2-phenyl-1,3-oxazole-4-carboxamides

This protocol outlines the general procedure for the acylation of primary or secondary amines with 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride to generate a diverse range of carboxamides.

Materials:

  • 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

  • A primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Round-bottomed flask

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Standard work-up and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve the amine and the non-nucleophilic base (1.2-1.5 equivalents) in the anhydrous aprotic solvent in a dry round-bottomed flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride in the same anhydrous solvent.

  • Slowly add the solution of the acyl chloride to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired 5-Methyl-2-phenyl-1,3-oxazole-4-carboxamide.

Case Study: Synthesis of a Bioactive Oxazole Carboxamide

A notable example of a bioactive molecule derived from a similar scaffold is N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide, which has demonstrated anti-fungal and anti-tumor properties.[6] This highlights the potential of using 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride to generate compounds with significant therapeutic potential.

Data Presentation

Compound ClassNucleophileGeneral StructurePotential Biological Activity
CarboxamidesPrimary/Secondary AminesR¹R²N-CO-(5-methyl-2-phenyl-oxazole)Anticancer, Antifungal, Anti-inflammatory
EstersAlcohols/PhenolsR-O-CO-(5-methyl-2-phenyl-oxazole)Antimicrobial, Antiviral

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and screening of a library of compounds derived from 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride.

G cluster_synthesis Synthesis cluster_screening Screening & Analysis CarboxylicAcid 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid ThionylChloride SOCl₂ CarboxylicAcid->ThionylChloride Chlorination AcylChloride 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride ThionylChloride->AcylChloride AmideLibrary Carboxamide/Ester Library AcylChloride->AmideLibrary Acylation AmineLibrary Amine/Alcohol Library AmineLibrary->AmideLibrary Purification Purification (Chromatography/Recrystallization) AmideLibrary->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BiologicalScreening Biological Screening (In vitro assays) Characterization->BiologicalScreening HitIdentification Hit Identification BiologicalScreening->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization cluster_synthesis cluster_synthesis LeadOptimization->cluster_synthesis Iterative Synthesis

Caption: A generalized workflow from the precursor to lead optimization.

Logical Relationship of Synthesis

The following diagram illustrates the logical progression of the synthetic steps described.

G start Starting Materials ester Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate start->ester acid 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid ester->acid Hydrolysis (NaOH) acyl_chloride 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride acid->acyl_chloride Chlorination (SOCl₂) final_product Bioactive Amides/Esters acyl_chloride->final_product Nucleophilic Acyl Substitution

Sources

Application

Application Note &amp; Protocol: Strategic Acylation with 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride as a strategic acylating age...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride as a strategic acylating agent. The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, recognized for its role in a wide array of pharmacologically active compounds.[1][2][3][4] This protocol details the preparation, handling, and application of this versatile reagent for the synthesis of novel amide and ester derivatives, with an emphasis on the underlying chemical principles, safety protocols, and troubleshooting for optimal reaction outcomes.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a five-membered heterocyclic motif that is a cornerstone in the development of modern therapeutics. Its unique electronic and structural properties allow it to act as a bioisostere for amide and ester functionalities, enhancing metabolic stability and modulating pharmacokinetic profiles. Derivatives of this scaffold are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5]

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a highly reactive and efficient chemical intermediate designed to introduce this valuable pharmacophore into target molecules. The core strength of this reagent lies in its reactive carbonyl chloride group, making it an excellent electrophile for acylation reactions with a wide range of nucleophiles, primarily to form robust amide and ester linkages.[6] This application note serves as an authoritative guide to harnessing its synthetic potential.

Reagent Profile and Safety Imperatives

Physicochemical Data
PropertyValue
Chemical Name 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Appearance White to off-white solid or powder[7]
Melting Point ~24°C[7]
Precursor 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid[8][9]
Critical Safety and Handling

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols. Their high reactivity makes them corrosive, moisture-sensitive, and lachrymatory.[10]

  • Corrosivity and Toxicity: 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[11][12] It is moderately toxic by ingestion and inhalation.[11] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles with a face shield.[10][12]

  • Moisture Sensitivity: This reagent reacts violently with water and alcohols, releasing corrosive hydrogen chloride (HCl) gas. It is imperative to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and ensure reaction efficiency.[10]

  • Fire Hazard: While the solid itself is not highly flammable, many solvents used in acylation reactions are. Keep away from heat, sparks, and open flames.[12] In case of fire, use a dry chemical or carbon dioxide extinguisher; do not use water.[11][13]

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[10]

Synthesis of the Acylating Agent (Illustrative)

The title compound is typically prepared from its corresponding carboxylic acid precursor, 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. The conversion is a standard procedure in organic synthesis, commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an anhydrous, non-protic solvent.[14][15] The use of oxalyl chloride is often preferred as it generates only gaseous byproducts (CO, CO₂, HCl), simplifying purification.[15]

Experimental Protocol: Acylation of a Primary Amine

This section provides a detailed, step-by-step methodology for the synthesis of an N-substituted-5-methyl-2-phenyl-1,3-oxazole-4-carboxamide.

Materials and Equipment
  • Reagents: 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride, primary or secondary amine (nucleophile), anhydrous triethylamine (Et₃N) or pyridine (base), anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent).

  • Work-up: 1 M Hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, ice-water bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup.

Step-by-Step Acylation Procedure
  • Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes to establish an inert atmosphere.[10]

  • Nucleophile & Base Solution: In the reaction flask, dissolve the amine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the amine).

    • Causality: The excess base is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Causality: The acylation reaction is typically exothermic. Cooling prevents side reactions and ensures controlled reaction progress.

  • Acyl Chloride Addition: Dissolve 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (1.0-1.1 eq.) in a minimal amount of anhydrous DCM and transfer it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

    • Causality: Slow, dropwise addition maintains a low concentration of the highly reactive acyl chloride, minimizing potential side reactions and controlling the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Work-up & Extraction: a. Quench the reaction by slowly adding deionized water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove any remaining acid), and finally with brine (to reduce the solubility of organic material in the aqueous layer). d. Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide product.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve Amine & Base in Anhydrous Solvent p2 Cool to 0 °C p1->p2 r2 Add Acyl Chloride Dropwise p2->r2 r1 Prepare Acyl Chloride Solution r1->r2 r3 Stir at RT & Monitor (TLC) w1 Quench with Water r3->w1 w2 Aqueous Washes (HCl, NaHCO₃, Brine) w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify (Chromatography or Recrystallization) w3->w4 final final w4->final Pure Product

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive acyl chloride (hydrolyzed due to moisture).2. Poor quality or wet solvent/reagents.3. Insufficient base.1. Use freshly prepared or properly stored acyl chloride.2. Use freshly distilled/dried solvents; ensure amine is dry.3. Increase stoichiometry of the base to 1.5 equivalents.
Incomplete Reaction 1. Steric hindrance from bulky nucleophile or acyl chloride.2. Insufficient reaction time or temperature.1. Increase reaction temperature (e.g., reflux in THF) and extend reaction time.2. Consider using a more potent acylation catalyst if necessary.
Multiple Spots on TLC (Side Products) 1. Reaction temperature was too high.2. Diacylation of the amine (if it has other nucleophilic sites).3. Hydrolysis of acyl chloride forming the carboxylic acid.1. Maintain cooling during addition and control the exotherm.2. Use protecting groups for other nucleophilic functional groups.3. Ensure strictly anhydrous conditions. The acid can be removed during the NaHCO₃ wash.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D.
  • Flinn Scientific, Inc. (2002). MSDS Clean Converted: Acetyl Chloride.
  • Blotter. 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid.
  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
  • Sigma-Aldrich. (2025).
  • Heibei Sight Chemicals & Pharmaceuticals Co.,Ltd. 5-methyl-3-phenyl-1,2-oxazole-4-carbonyl chloride.
  • Thermo Fisher Scientific. (2010).
  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • Organic Syntheses.
  • Głowacka, D., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Chemos GmbH & Co. KG.
  • FPA - Future Science. (2024).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Bentham Science Publishers. (2025).
  • Wikipedia. Robinson–Gabriel synthesis.
  • University of Michigan.
  • Carl ROTH.
  • Slideshare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Singh, A., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica.
  • YouTube. (2020).
  • YouTube. (2021). Acids to Acyl Chlorides, Part 2.
  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • PubChem. 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride.
  • Sigma-Aldrich.
  • SlideShare. (2024).
  • ACS Publications. (2025).
  • PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.

Sources

Method

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride in the synthesis of bioactive molecules

An Application Guide to the Synthesis of Bioactive Molecules Using 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Abstract The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Bioactive Molecules Using 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Abstract

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS 51655-71-1), a highly reactive and versatile building block for the synthesis of novel bioactive molecules. We will explore its application in creating libraries of N-substituted amide derivatives, focusing on the synthesis of potential kinase inhibitors and anti-inflammatory agents. This guide provides detailed, field-tested protocols, explains the rationale behind experimental choices, and includes troubleshooting advice to ensure reproducible and successful outcomes.

Introduction: The Strategic Value of the Oxazole Scaffold

The five-membered oxazole heterocycle is of significant interest to medicinal chemists due to its unique electronic properties, metabolic stability, and its ability to act as a bioisostere for ester and amide functionalities.[3][4] Its rigid, planar structure can effectively orient substituents for optimal interaction with biological targets like enzymes and receptors.[2][5] The specific substitution pattern on the oxazole ring is critical for tuning a molecule's pharmacological profile, with modifications at the C2, C4, and C5 positions drastically influencing activity.[6][7]

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride emerges as a superior starting material for several reasons:

  • Pre-installed Core Scaffold: It provides a stable, pre-functionalized 2,4,5-trisubstituted oxazole ring, saving multiple synthetic steps.

  • High Reactivity: The acyl chloride at the C4 position is a highly reactive electrophile, ideal for coupling with a diverse range of nucleophiles, primarily amines, to form stable amide bonds.[8] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Modularity: The 2-phenyl and 5-methyl groups provide a foundational structure known for biological relevance, while the C4 position serves as the primary vector for diversification.

This guide will demonstrate how to leverage these features to synthesize novel chemical entities with therapeutic potential.

Reagent Profile and Handling

Proper handling of 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is critical for successful synthesis. As an acyl chloride, it is highly sensitive to moisture and will readily hydrolyze back to its corresponding carboxylic acid.

PropertyValueReference(s)
CAS Number 51655-71-1[9][10]
Molecular Formula C₁₁H₈ClNO₂[9]
Molecular Weight 221.64 g/mol [9]
IUPAC Name 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
Appearance Off-white to yellow solid
Primary Hazard Corrosive, moisture-sensitive

Handling and Storage Protocol:

  • Inert Atmosphere: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox or using Schlenk line techniques.

  • Dry Solvents and Glassware: Use anhydrous solvents and ensure all glassware is thoroughly dried in an oven ( >120 °C) and cooled under vacuum or in a desiccator before use.

  • Storage: Store the reagent in a tightly sealed container in a desiccator or a dry, inert environment at the recommended temperature (typically 2-8 °C).

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

Core Application: Synthesis of Bioactive Amide Libraries

The primary utility of 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is its reaction with primary or secondary amines to form N-substituted 5-methyl-2-phenyl-1,3-oxazole-4-carboxamides. This reaction is a cornerstone of library synthesis for SAR exploration.

Caption: General workflow for amide synthesis.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Application Protocol 1: Synthesis of a Novel JAK2 Kinase Inhibitor Scaffold

Scientific Rationale: The Janus kinase (JAK) family, particularly JAK2, is a critical target in the treatment of myeloproliferative neoplasms (MPNs).[11] Many potent kinase inhibitors feature a heterocyclic core linked via an amide bond to a substituted aromatic or heteroaromatic amine.[11] Here, we propose the synthesis of a novel inhibitor scaffold by coupling our oxazole core with 5-methylpyrimidin-2-amine, a fragment known to interact with the hinge region of many kinases.

start1 5-Methyl-2-phenyl- 1,3-oxazole-4-carbonyl chloride product Target Molecule: N-(5-methylpyrimidin-2-yl)-5-methyl- 2-phenyl-1,3-oxazole-4-carboxamide start1->product Et₃N, Anhydrous DCM 0 °C to RT, 12h plus + start2 5-Methylpyrimidin-2-amine

Caption: Synthesis of a potential JAK2 inhibitor.

Detailed Step-by-Step Protocol:

  • Preparation:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-methylpyrimidin-2-amine (1.0 eq, e.g., 109 mg, 1.0 mmol).

    • Add anhydrous dichloromethane (DCM, 10 mL). Stir the mixture at room temperature (RT) until the amine is fully dissolved.

    • Add triethylamine (Et₃N, 1.5 eq, 209 µL, 1.5 mmol).

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reaction:

    • In a separate dry vial, dissolve 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (1.1 eq, 244 mg, 1.1 mmol) in anhydrous DCM (5 mL).

    • Add the acyl chloride solution dropwise to the stirred amine solution over 10 minutes, ensuring the internal temperature remains below 5 °C.

    • Rationale: Slow, dropwise addition at 0 °C is crucial to control the initial exothermic reaction and prevent the formation of side products.

  • Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to RT. Stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate / Hexanes). The disappearance of the limiting starting material (the amine) and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

    • Rationale: The acidic wash removes excess triethylamine and any unreacted amine starting material. The basic wash removes any hydrolyzed carboxylic acid. The brine wash removes residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol 2: Synthesis of a Library of Potential Anti-Inflammatory Agents

Scientific Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Oxazole derivatives have shown promise as anti-inflammatory agents, potentially through COX/LOX inhibition or modulation of other inflammatory pathways.[5][6][12] By reacting the core acyl chloride with a series of substituted anilines, we can rapidly generate a library of compounds to probe the SAR for anti-inflammatory activity. Electron-donating and electron-withdrawing groups on the aniline ring can systematically alter the electronic and steric properties of the final molecule.

General Reaction Scheme:

start1 5-Methyl-2-phenyl- 1,3-oxazole-4-carbonyl chloride product N-(substituted-phenyl)-5-methyl- 2-phenyl-1,3-oxazole-4-carboxamide start1->product DIPEA, Anhydrous THF 0 °C to RT, 16h plus + start2 Substituted Aniline (R = H, 4-F, 4-OMe, 3-Cl, etc.)

Caption: General synthesis of N-aryl oxazole carboxamides.

Protocol for Library Synthesis (Parallel Synthesis Approach):

This protocol is adapted for a 24-well plate format for efficient library generation.

  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride in anhydrous Tetrahydrofuran (THF).

    • Prepare a 1.0 M stock solution of Diisopropylethylamine (DIPEA) in anhydrous THF.

  • Amine Plate Preparation:

    • To each well of a 24-well plate, add a unique substituted aniline (1.0 eq, e.g., 0.1 mmol).

    • Dissolve each aniline in anhydrous THF (1 mL).

  • Reagent Addition:

    • To each well, add the DIPEA stock solution (1.5 eq, 150 µL).

    • Cool the plate to 0 °C.

    • Add the acyl chloride stock solution (1.05 eq, 210 µL) to each well.

    • Seal the plate and allow it to warm to RT while shaking for 16 hours.

  • Parallel Work-up and Purification:

    • Quench the reactions by adding water (1 mL) to each well.

    • Extract the product from each well using ethyl acetate (2 x 2 mL).

    • The organic layers can be passed through a plug of silica or a phase separator plate to dry and remove polar impurities.

    • Concentrate the plates in a centrifugal evaporator.

    • The crude products can be submitted directly for high-throughput screening or purified via preparative HPLC/SFC.

Representative Data Table (Hypothetical):

EntryAniline Substituent (R)Product Yield (%)Biological Activity (IC₅₀, µM)
1H8510.5
24-Fluoro915.2
34-Methoxy888.9
43-Chloro932.1
54-Trifluoromethyl821.5

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Hydrolysis of acyl chloride. 2. Inactive amine (e.g., poor nucleophile). 3. Insufficient base.1. Ensure all glassware is flame-dried and solvents are anhydrous. Handle acyl chloride under inert gas. 2. For weakly nucleophilic amines, consider a stronger base (e.g., DBU) or higher reaction temperature. A coupling agent like HATU could be used with the corresponding carboxylic acid as an alternative route. 3. Ensure at least 1.1 equivalents of base are used. For amine hydrochlorides, use >2.1 equivalents.
Starting Material Remaining 1. Reaction not run to completion. 2. Stoichiometry error.1. Extend the reaction time and monitor by TLC/LCMS. Gentle heating (e.g., 40 °C) may be required for less reactive amines. 2. Double-check the calculations and mass/volume of all reagents.
Multiple Side Products 1. Reaction run at too high a temperature. 2. Di-acylation of the amine.1. Maintain 0 °C during the addition of the acyl chloride. 2. This can occur if the amine has other nucleophilic sites. Use a slower addition rate of the acyl chloride to favor mono-acylation.
Product is the Carboxylic Acid The acyl chloride was hydrolyzed by moisture.Re-verify the dryness of all solvents, reagents, and equipment. Purchase a new bottle of the acyl chloride if extensive hydrolysis is suspected. The carboxylic acid can be re-chlorinated using thionyl chloride (SOCl₂) or oxalyl chloride.[8]

Conclusion

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a powerful and efficient chemical tool for medicinal chemists. Its high reactivity and modular nature permit the rapid and straightforward synthesis of diverse amide libraries. As demonstrated, this building block can be effectively employed in the rational design of targeted therapeutics, such as kinase inhibitors, and in the exploratory synthesis of novel agents for complex diseases like inflammation. By following the robust protocols and troubleshooting advice presented in this guide, researchers can confidently integrate this valuable reagent into their drug discovery workflows, accelerating the identification of new bioactive lead compounds.

References

  • Vertex AI Search. (n.d.). The Role of Oxazole Derivatives in Pharmaceutical Synthesis.
  • Kumar, V., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry.
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Published online ahead of print.
  • PubMed. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities.
  • National Institutes of Health. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity.
  • MDPI. (n.d.). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms.
  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D.
  • Sigma-Aldrich. (n.d.). 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride.
  • Santa Cruz Biotechnology. (n.d.). 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride.
  • MDPI. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies.
  • ChemicalBook. (2022). 5-METHYL-2-PHENYL-1,3-OXAZOLE-4-CARBONYL CHLORIDE.
  • Journal of Pharmaceutical Negative Results. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives.
  • National Institutes of Health. (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.

Sources

Application

Application Note: High-Fidelity Acylation Protocols Using 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Topic: Experimental Procedure for Using 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biology R...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Procedure for Using 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biology Researchers

Abstract & Compound Profile

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1) is a highly reactive electrophilic building block used extensively in the synthesis of peptidomimetics and heterocyclic pharmacophores.[1] Unlike aliphatic acid chlorides, the oxazole core imparts unique electronic properties—the electron-withdrawing nature of the oxazole ring at the 4-position activates the carbonyl toward nucleophilic attack, while the 2-phenyl and 5-methyl substituents provide steric modulation and lipophilicity essential for drug-receptor binding.

This guide details optimized protocols for amidation and esterification , ensuring high yields while mitigating the compound's susceptibility to hydrolysis.[2]

Chemical Profile
PropertySpecification
CAS Number 51655-71-1
Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Appearance White to off-white solid (Low-melting)
Reactivity Class Acyl Chloride (Moisture Sensitive, Lachrymator)
Storage 2–8°C, under Argon/Nitrogen, Desiccated

Critical Handling & Stability (The "Zero-Moisture" Rule)

The primary failure mode when using this reagent is hydrolysis to the corresponding carboxylic acid (5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid). This occurs rapidly upon exposure to atmospheric moisture.

  • Solvent Quality: Use only anhydrous solvents (DCM, THF, Toluene) with water content <50 ppm.[2]

  • Glassware: Oven-dried (120°C for >2 hours) or flame-dried under vacuum.

  • Reagent Handling: Weigh quickly in a glovebox or under a cone of dry nitrogen.[2] If the solid has formed a "crust," it has likely hydrolyzed; verify quality via melting point or IR (look for broad -OH stretch of acid vs. sharp C=O of acid chloride).[2]

Reaction Profiling: Mechanistic Insights

The reaction proceeds via a Nucleophilic Acyl Substitution .[2] The oxazole ring acts as an electron sink, making the carbonyl carbon highly electrophilic.

  • Activation: The carbonyl carbon is primed for attack.[2]

  • Tetrahedral Intermediate: The nucleophile (Amine/Alcohol) attacks the carbonyl.[2]

  • Elimination: The chloride ion is a good leaving group, reforming the carbonyl and expelling Cl⁻.[2]

  • Scavenging: The HCl byproduct must be neutralized immediately by a tertiary amine base (TEA, DIPEA) to prevent protonation of the nucleophile or acid-catalyzed side reactions.[2]

Visualization: Reaction Mechanism

Mechanism Reagent Oxazole Acid Chloride (Electrophile) Inter Tetrahedral Intermediate Reagent->Inter Attack Nu Nucleophile (Amine/Alcohol) Nu->Inter Product Amide/Ester Product Inter->Product Elimination (-Cl⁻) Byprod HCl Salt (Precipitate) Inter->Byprod Base Scavenging

Caption: Nucleophilic acyl substitution pathway. The base prevents acid-induced reversibility.

Experimental Protocols

Protocol A: Synthesis of Oxazole-4-Carboxamides

This is the standard procedure for coupling the oxazole scaffold to primary or secondary amines. It is widely used to generate library compounds for SAR (Structure-Activity Relationship) studies.

Reagents:

  • Substrate: 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv)[2][3]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Purge a round-bottom flask with nitrogen. Add the Amine and Base to the anhydrous solvent.[2] Stir at 0°C (ice bath) for 10 minutes.

    • Why? Pre-mixing ensures the amine is deprotonated (if using a salt) and the system is cold to control the exotherm of the acid chloride addition.

  • Addition: Dissolve the Acid Chloride in a minimal amount of anhydrous solvent. Add this solution dropwise to the reaction mixture over 5–10 minutes.

    • Control: Do not add solid acid chloride directly; it may clump and hydrolyze locally.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (typically 30-50% EtOAc/Hexanes). The acid chloride spot (high Rf, often streaks) should disappear.[2]

  • Quench & Workup:

    • Dilute with DCM.[2]

    • Wash with 1M HCl (2x) to remove unreacted amine and base.[2]

    • Wash with Sat. NaHCO₃ (2x) to remove any hydrolyzed oxazole acid.[2]

    • Wash with Brine (1x), dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography.[2]

Protocol B: Synthesis of Sterically Hindered Esters

For coupling with secondary alcohols or phenols, a stronger activation catalyst is required.[2]

Modifications:

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).[2]

  • Solvent: Anhydrous DCM or Toluene (if higher temp is needed).[2]

  • Temperature: Start at 0°C, but reflux may be required for tertiary alcohols.

Workflow Visualization:

Workflow Start Start: Anhydrous Setup (N2 Atmosphere) Mix Step 1: Solubilize Nucleophile + Base (0°C in DCM/THF) Start->Mix Add Step 2: Dropwise Addition of Oxazole Acid Chloride Mix->Add Control Exotherm React Step 3: Stir at RT (2-4 hrs) Monitor via TLC Add->React Workup Step 4: Biphasic Workup (Acid/Base Washes) React->Workup End Final Product (Amide/Ester) Workup->End

Caption: Step-by-step synthesis workflow for oxazole coupling reactions.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield / White Precipitate in Flask Hydrolysis of Acid ChlorideEnsure solvent is anhydrous. Check reagent bottle seal. Use fresh bottle.
Starting Material Remains (TLC) Nucleophile is unreactiveAdd DMAP (0.1 eq) as a nucleophilic catalyst.[2] Heat to reflux (THF/Toluene).
Product is an Acid (Broad OH in IR) Incomplete WorkupThe "product" is hydrolyzed starting material. Ensure basic wash (NaHCO₃) removes this byproduct.[2]
Violent Fuming upon Addition Reaction too fast/wetCool to -78°C or -10°C. Dry solvents thoroughly.

References

  • Santa Cruz Biotechnology. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Product Data. Retrieved from [2]

  • Sigma-Aldrich. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Properties and Safety. Retrieved from [2]

  • ChemicalBook. Reaction profiles and physical properties of Oxazole-4-carbonyl chlorides. Retrieved from [2]

  • Organic Chemistry Portal. Synthesis and Reactions of Oxazoles. (General reactivity context). Retrieved from

Sources

Method

Application Note: Catalytic Functionalization of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl Chloride

Introduction: The Privileged Scaffold The 1,3-oxazole moiety is a "privileged scaffold" in medicinal chemistry, appearing frequently in bioactive natural products (e.g., Ulapualides) and synthetic therapeutics (e.g., COX...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The 1,3-oxazole moiety is a "privileged scaffold" in medicinal chemistry, appearing frequently in bioactive natural products (e.g., Ulapualides) and synthetic therapeutics (e.g., COX-2 inhibitors, kinase inhibitors). The specific derivative 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride serves as a critical electrophilic hub for diversifying the C-4 position.

Unlike simple benzoyl chlorides, this heterocyclic acid chloride possesses unique electronic properties. The electron-rich oxazole ring (due to the oxygen lone pair) competes with the electron-withdrawing nature of the imine nitrogen. Consequently, catalytic methods must be tuned to prevent catalyst poisoning (via nitrogen coordination) while maintaining high reactivity at the carbonyl center.

This guide details three catalytic strategies to functionalize this scaffold:

  • Nucleophilic Catalysis (DMAP): For high-yield amidation and esterification.

  • Palladium-Catalyzed Cross-Coupling: For the synthesis of unsymmetrical ketones via Suzuki-Miyaura type coupling.

  • Lewis Acid Catalysis: For Friedel-Crafts acylation using metal triflates.

Method A: Nucleophilic Catalysis (DMAP)

Target: Amides, Esters, and Peptidomimetics.

The Mechanistic Insight

While triethylamine (TEA) or DIPEA are often used as stoichiometric bases, they are kinetically slow in activating the carbonyl chloride. The addition of 4-Dimethylaminopyridine (DMAP) in catalytic quantities (5–10 mol%) dramatically accelerates the reaction.

The mechanism proceeds via a "Steglich-type" activation. DMAP attacks the carbonyl carbon, displacing the chloride to form a highly electrophilic N-acylpyridinium salt . This intermediate is orders of magnitude more reactive toward nucleophiles (alcohols/amines) than the parent acid chloride due to the positive charge on the nitrogen and resonance stabilization.

Experimental Protocol: Catalytic Amidation

Objective: Synthesis of N-benzyl-5-methyl-2-phenyl-1,3-oxazole-4-carboxamide.

  • Reagents:

    • Acid Chloride (1.0 equiv)[1]

    • Benzylamine (1.1 equiv)

    • Triethylamine (Et3N) (1.2 equiv) - Acts as the proton sponge.

    • DMAP (0.05 equiv) - Catalyst.

    • Solvent: Anhydrous DCM or THF.

  • Step-by-Step Protocol:

    • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.

    • Solubilization: Dissolve 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (1.0 mmol) in anhydrous DCM (5 mL). Cool to 0 °C.

    • Catalyst Addition: Add DMAP (0.05 mmol) followed by Et3N (1.2 mmol). Observe a potential color change (often slight yellowing) indicating acylpyridinium formation.

    • Nucleophile Addition: Add benzylamine (1.1 mmol) dropwise over 5 minutes.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Self-Validating Check (TLC): Spot the reaction mixture against the starting acid chloride (hydrolyzed to acid on the plate). The acid chloride spot (Rf ~0.8 in 30% EtOAc/Hex) should disappear; the amide product (Rf ~0.4) should appear.

    • Workup: Quench with 1M HCl (to remove unreacted amine and DMAP). Wash with sat. NaHCO3 and Brine. Dry over Na2SO4.[2]

Method B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target: Unsymmetrical Ketones (Bioisosteres of Amides).

The Mechanistic Insight

Transforming acid chlorides directly into ketones without over-addition (to tertiary alcohols) is challenging with Grignard reagents. Palladium catalysis offers a superior route. The acid chloride acts as a pseudohalide.

The catalytic cycle involves:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of the acid chloride.

  • Transmetallation: The aryl boronic acid transfers its organic group to the Pd center.

  • Reductive Elimination: The ketone is released, regenerating Pd(0).

Critical Note: Anhydrous conditions are vital to prevent hydrolysis of the acid chloride before oxidative addition.

Experimental Protocol: Synthesis of Diaryl Ketones

Objective: Synthesis of (5-methyl-2-phenyl-1,3-oxazol-4-yl)(phenyl)methanone.

  • Reagents:

    • Acid Chloride (1.0 equiv)[1]

    • Phenylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh3)4 (3 mol%) or Pd(OAc)2/PPh3.

    • Base: Cs2CO3 (dry, powdered, 2.0 equiv).

    • Solvent: Toluene (anhydrous).

  • Step-by-Step Protocol:

    • Inert Atmosphere: Charge a Schlenk tube with Phenylboronic acid (1.1 mmol), Cs2CO3 (2.0 mmol), and Pd(PPh3)4 (0.03 mmol). Evacuate and backfill with Argon (3x).

    • Solvent Addition: Add anhydrous Toluene (10 mL).

    • Substrate Addition: Add the oxazole acid chloride (1.0 mmol) via syringe.

    • Thermal Activation: Heat the sealed tube to 80–100 °C for 6–12 hours.

    • Monitoring: Monitor by GC-MS or TLC. Look for the disappearance of the acid chloride peak.

    • Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Method C: Catalytic Friedel-Crafts Acylation

Target: Aryl Ketones (via C-H activation of electron-rich arenes).

The Mechanistic Insight

Traditional Friedel-Crafts requires stoichiometric AlCl3 because the resulting ketone product complexes with the Lewis Acid. However, using Metal Triflates (e.g., Cu(OTf)2, Sc(OTf)3, or In(OTf)3) allows for true catalysis (1–10 mol%). These "hard" Lewis acids activate the carbonyl chloride but exchange rapidly with the product, allowing turnover.

Experimental Protocol

Objective: Acylation of Anisole.

  • Reagents:

    • Acid Chloride (1.0 equiv)[1]

    • Anisole (3.0 equiv) - Acts as substrate and co-solvent.

    • Catalyst: In(OTf)3 (5 mol%).

    • Solvent: Nitromethane (CH3NO2) or DCE.

  • Step-by-Step Protocol:

    • Setup: In a dry vial, dissolve In(OTf)3 (0.05 mmol) in Nitromethane (2 mL).

    • Addition: Add the oxazole acid chloride (1.0 mmol) and Anisole (3.0 mmol).

    • Reaction: Heat to 60 °C for 4 hours.

    • Observation: Evolution of HCl gas (bubbling) confirms the reaction progress.

    • Workup: Quench with water. Extract with EtOAc. The catalyst remains in the aqueous phase (and can potentially be recycled).

Comparative Data & Visualization

Method Selection Guide
FeatureMethod A: Nucleophilic (DMAP)Method B: Pd-Coupling (Suzuki)Method C: Lewis Acid (Triflate)
Product Class Amides, EstersUnsymmetrical KetonesAryl Ketones
Catalyst DMAP (Organic)Pd(PPh3)4 (Transition Metal)In(OTf)3 / Sc(OTf)3
Key Intermediate Acylpyridinium IonAcyl-Pd(II)-Cl complexAcylium Ion / Activated Complex
Tolerance High (Acid sensitive groups ok)Moderate (Requires dry conditions)Low (No acid-labile groups)
Atom Economy HighModerate (Boronic acid waste)High
Reaction Pathway Diagrams

G Start Oxazole-4-COCl DMAP Cat: DMAP (Nucleophilic) Start->DMAP Pd Cat: Pd(0) (Suzuki-Miyaura) Start->Pd LA Cat: In(OTf)3 (Friedel-Crafts) Start->LA InterA Acylpyridinium Salt DMAP->InterA Activation ProdA Oxazole-4-Amide (Peptidomimetic) InterA->ProdA + R-NH2 InterB Oxidative Addn: Pd(II)-Acyl Pd->InterB + Ar-B(OH)2 ProdB Oxazole-4-Ketone (Biaryl) InterB->ProdB Red. Elim. InterC Activated Electrophile LA->InterC Coordination ProdC Oxazole-Aryl Ketone InterC->ProdC + Ar-H

Figure 1: Divergent catalytic pathways for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride.

DMAP_Cycle Cat DMAP (Catalyst) Complex Acylpyridinium Intermediate (+) Cat->Complex Attack C=O Substrate Oxazole Acid Chloride Substrate->Complex Prod Product (Ester/Amide) Complex->Prod + Nu-H Nu Nucleophile (H-Nu) Prod->Cat Regeneration Base Base (Et3N) Salt Et3NH+ Cl- Base->Salt Traps HCl

Figure 2: Catalytic cycle of DMAP-mediated nucleophilic substitution.

References

  • Privileged Scaffolds in Drug Discovery: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link

  • DMAP Catalysis Mechanism: Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 1969. Link

  • Palladium-Catalyzed Cross-Coupling of Acid Chlorides: Gooßen, L. J., et al. "Pd-catalyzed synthesis of ketones from acid chlorides and boronic acids." Journal of Organic Chemistry, 2002. Link

  • Catalytic Friedel-Crafts Acylation: Kobayashi, S., et al. "Rare-earth metal triflates as water-tolerant, reusable Lewis acid catalysts in organic synthesis." Chemical Reviews, 2002. Link

  • Oxazole Synthesis and Reactivity: Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience, 2004. Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride in solution

Welcome to the technical support center for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and best practices for handling this reactive intermediate. Our goal is to ensure the integrity of your experiments and the successful application of this compound in your synthetic workflows.

I. Introduction to the Stability of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a valuable building block in medicinal chemistry and materials science. However, its utility is intrinsically linked to its high reactivity, which also presents stability challenges. The primary concern is the susceptibility of the acyl chloride functional group to nucleophilic attack, particularly by water, leading to hydrolysis.[1][2][3][4][5] The oxazole ring itself is a stable aromatic system, but the electron-withdrawing nature of the carbonyl chloride group can influence its reactivity.[6][7][8] Understanding and mitigating these stability issues are critical for obtaining reliable and reproducible experimental results.

This guide will provide you with the necessary information to handle this compound effectively, troubleshoot common problems, and ensure the validity of your research.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride in solution?

A1: The primary degradation pathway is hydrolysis of the acyl chloride functional group.[1][2][3] Acyl chlorides are highly reactive towards water, leading to the formation of the corresponding carboxylic acid, 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, and hydrochloric acid (HCl).[1][4][5] This reaction is often rapid, especially in the presence of atmospheric moisture or in protic solvents.

Q2: How can I visually assess if my sample of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride has degraded?

A2: While a definitive assessment requires analytical techniques, there are some visual cues. The pure compound should be a stable crystalline solid.[9] Upon degradation to the carboxylic acid, you might observe a change in the physical appearance, such as clumping or the formation of a more "gummy" solid, especially if it has been exposed to moisture. A strong smell of HCl upon opening the container is also an indicator of hydrolysis.[5][10]

Q3: Which solvents are recommended for dissolving 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride?

A3: Anhydrous aprotic solvents are essential. Recommended solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and 1,4-dioxane. It is crucial to use solvents with very low water content (ideally < 50 ppm). Protic solvents like alcohols and water will readily react with the acyl chloride.[2][11]

Q4: How does temperature affect the stability of this compound in solution?

A4: In general, higher temperatures will accelerate the rate of degradation, including hydrolysis and potential side reactions. For prolonged storage in solution, it is advisable to keep the solution at low temperatures (e.g., 0 to -20 °C) and under an inert atmosphere.[9][12]

Q5: Can the oxazole ring itself degrade under typical reaction conditions?

A5: The oxazole ring is generally stable under neutral and acidic conditions.[7][8] However, strong bases can lead to deprotonation at the C2 position, which in some cases can lead to ring-opening.[6][8] It is important to consider the compatibility of all reagents in your reaction mixture with the oxazole core.

III. Troubleshooting Guide

This section addresses common issues encountered during the use of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride in solution.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Loss of Reactivity / Low Yield Degradation of the acyl chloride to the less reactive carboxylic acid due to hydrolysis.- Verify Integrity: Before use, confirm the quality of the acyl chloride. A simple test is to add a small aliquot to a vial containing a few drops of methanol. A vigorous reaction (evolution of HCl gas) indicates an active acyl chloride. - Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use freshly opened or distilled anhydrous solvents. - Fresh is Best: Prepare solutions of the acyl chloride immediately before use. Avoid storing solutions for extended periods.
Formation of an Insoluble Precipitate The carboxylic acid degradation product may be less soluble in your reaction solvent than the starting acyl chloride.- Characterize the Precipitate: If possible, isolate and analyze the precipitate (e.g., by melting point or IR spectroscopy) to confirm if it is the carboxylic acid. - Solvent Selection: Consider a solvent in which both the acyl chloride and the potential carboxylic acid byproduct are soluble to maintain a homogeneous reaction mixture.
Inconsistent Reaction Outcomes Partial degradation of the acyl chloride leading to variable amounts of the active reagent in different experiments.- Quantify the Acyl Chloride: If you suspect degradation, you can quantify the active acyl chloride content. This can be done by reacting a known amount of the solution with an excess of a nucleophile (e.g., benzylamine) and quantifying the resulting amide by HPLC or GC. - Strict Protocols: Adhere to strict protocols for handling and dispensing the acyl chloride to ensure consistency between experiments.
Unexpected Side Products Reaction with trace impurities in the solvent or other reagents. The oxazole ring might react under certain conditions.- Purify Solvents and Reagents: Ensure all solvents and reagents are of high purity and free from nucleophilic impurities. - Reaction Condition Optimization: Carefully control the reaction temperature and stoichiometry. Avoid excessively high temperatures or prolonged reaction times unless necessary.

IV. Best Practices for Handling and Storage

Adherence to proper handling and storage procedures is paramount to maintaining the quality and reactivity of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride.

A. Storage
  • Short-term (Solid): Store in a tightly sealed container in a desiccator at room temperature. The use of a PTFE-lined cap is recommended.

  • Long-term (Solid): For extended storage, flushing the container with an inert gas (argon or nitrogen) before sealing and storing at low temperatures (-20 °C) is advisable.[10]

  • In Solution: Preparing fresh solutions for immediate use is the best practice. If a solution must be stored, it should be in an anhydrous aprotic solvent, under an inert atmosphere, and at low temperature (e.g., -20 °C). Storage in solution is generally not recommended for more than a few hours.

B. Handling
  • Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to atmospheric moisture.[10]

  • Anhydrous Solvents and Glassware: Use oven-dried (or flame-dried) glassware and anhydrous solvents to prevent hydrolysis.

  • Personal Protective Equipment (PPE): Due to the release of HCl upon hydrolysis, always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.[13]

V. Experimental Protocols

A. Protocol for Assessing the Stability of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride in Solution

This protocol outlines a general method to assess the stability of the acyl chloride in a chosen anhydrous solvent over time using HPLC analysis.

1. Preparation of Stock Solution: a. In a glove box or under a constant stream of inert gas, accurately weigh approximately 50 mg of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride into a dry, tared volumetric flask (10 mL). b. Dissolve the solid in the chosen anhydrous solvent (e.g., dichloromethane) and dilute to the mark. This is your t=0 sample.

2. Sample Incubation: a. Tightly seal the flask and store it under the desired conditions (e.g., room temperature on the benchtop).

3. Time-Point Analysis: a. At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the stock solution. b. Immediately quench the aliquot by adding it to a vial containing a solution of a derivatizing agent (e.g., 1 mL of 0.1 M benzylamine in acetonitrile) to convert the remaining acyl chloride to a stable amide. This prevents further degradation during analysis. c. Dilute the quenched sample to a suitable concentration for HPLC analysis.

4. HPLC Analysis: a. Analyze the derivatized samples by a suitable reverse-phase HPLC method. b. Monitor the decrease in the area of the amide peak and the increase in the area of the carboxylic acid peak over time. c. The percentage of remaining acyl chloride can be calculated from the relative peak areas.

A general HPLC method for acyl chloride analysis after derivatization has been described in the literature.[14]

B. Visualization of Degradation and Stability Workflow

Hydrolysis_Pathway Acyl_Chloride 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Carboxylic_Acid 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid Acyl_Chloride->Carboxylic_Acid Hydrolysis Water H₂O (Moisture) Water->Carboxylic_Acid HCl HCl

Caption: Primary hydrolysis pathway of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solution Prepare Solution in Anhydrous Solvent Store_Solution Store at Desired Temperature Prep_Solution->Store_Solution Time_Points Take Aliquots at Time Intervals Store_Solution->Time_Points Quench Quench with Derivatizing Agent Time_Points->Quench HPLC HPLC Analysis Quench->HPLC

Caption: Experimental workflow for assessing the stability of the acyl chloride in solution.

VI. References

  • Save My Exams. (2025, June 23). Acyl Chlorides. A Level Chemistry Revision Notes. [Link]

  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

  • Chemical Communications (RSC Publishing). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

  • YouTube. (2022, January 15). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • PubChem. 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis. A Level Chemistry Revision Note. [Link]

  • ACS Publications. Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]

  • Wikipedia. Oxazole. [Link]

  • Chemos GmbH&Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. [Link]

  • Wiley Online Library. The Chemistry of Heterocyclic Compounds, Volume 45, Oxazoles. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. [Link]

  • RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

  • Oxford Academic. Gas Chromatography of Acid Chlorides. [Link]

  • chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. [Link]

  • The Journal of Chemical Physics. (2022, December 1). Core spectroscopy of oxazole. [Link]

  • National Institutes of Health. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

Sources

Optimization

Technical Support Center: 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Introduction 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1) is a high-value electrophilic intermediate used primarily in the synthesis of peptidomimetics and heterocyclic antiviral pharmacophores. As...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1) is a high-value electrophilic intermediate used primarily in the synthesis of peptidomimetics and heterocyclic antiviral pharmacophores.

As an acid chloride, this molecule is thermodynamically unstable in the presence of nucleophiles (including atmospheric moisture). The primary technical challenges users face are not related to the stability of the oxazole ring itself—which is robust due to the 2,5-substitution pattern—but rather the high susceptibility of the chlorocarbonyl moiety to hydrolysis and disproportionation.

This guide provides a self-validating system for identifying impurities, troubleshooting synthesis, and accurately analyzing this reactive intermediate.

Module 1: Critical Impurity Profile

The purity of acid chlorides is often overestimated because standard analytical techniques (like unquenched LC-MS) degrade the sample during analysis. Below is the definitive impurity profile.

Table 1: Common Impurities and Formation Mechanisms
Impurity TypeStructure / NameOriginDiagnostic Signal (Approx.)
Primary Degradant 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (Parent Acid)Hydrolysis via moisture ingress.1H NMR: Broad singlet (10-13 ppm) for -COOH.LC-MS: M+1 = 204 (vs 218 for Methyl Ester derivative).
Process Artifact Symmetric Anhydride (Bis(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)oxide)Reaction of the Acid Chloride with the Parent Acid. Occurs during slow chlorination or poor storage.IR: Doublet carbonyl stretch (~1750 & 1820 cm⁻¹).LC-MS: M+1 = ~389.
Residual Reagent Thionyl Chloride / Oxalyl Chloride Incomplete removal after synthesis.1H NMR: No proton signal. Detectable via smell or elemental analysis (excess Cl).
Catalyst Adduct Vilsmeier-Haack Intermediate Reaction of

with DMF catalyst.
1H NMR: Distinct singlets around 3.0 ppm (N-Me) if not removed.
Impurity Formation Pathways

The following diagram illustrates the cascade of degradation. Note that the formation of the Symmetric Anhydride is autocatalytic: as moisture creates the Parent Acid, the Parent Acid reacts with the remaining Acid Chloride.

ImpurityPathways AcidCl Target Molecule (Acid Chloride) ParentAcid Impurity A: Parent Carboxylic Acid AcidCl->ParentAcid Fast Anhydride Impurity B: Symmetric Anhydride AcidCl->Anhydride Condensation HCl HCl (Gas) AcidCl->HCl Byproduct Moisture Moisture (H₂O) Moisture->AcidCl Hydrolysis ParentAcid->AcidCl Nucleophilic Attack

Figure 1: Degradation cascade. The presence of water triggers the formation of the Parent Acid, which subsequently consumes the target molecule to form the Anhydride.

Module 2: Troubleshooting Synthesis & Isolation

Scenario: You have synthesized the acid chloride using Thionyl Chloride (


) or Oxalyl Chloride (

), but the product is a sticky solid or has a lower melting point than reported.
Root Cause Analysis
  • The "Sticky Solid" Issue: This is often caused by DMF-Thionyl Chloride adducts . If you used DMF as a catalyst, it forms a non-volatile ionic salt that contaminates the product.

  • The "Low Melting Point" Issue: This usually indicates the presence of the Symmetric Anhydride . Anhydrides often have lower melting points than the pure acid chloride or acid.

Corrective Protocol: The "Azeotropic Polish"

Do not rely on simple rotary evaporation. Use this protocol to ensure removal of reagents and prevention of back-hydrolysis.

  • Reaction: Reflux Acid +

    
     (5 equiv) + DMF (1 drop) for 2 hours.
    
  • Evaporation: Remove bulk

    
     under reduced pressure.
    
  • The Chase (Critical): Add anhydrous Toluene (or DCM) to the residue and re-evaporate. Repeat this 3 times .

    • Why? Toluene forms an azeotrope with residual

      
      , dragging it out of the solid matrix. It also helps remove trace HCl which catalyzes degradation.
      
  • Drying: Dry under high vacuum (<1 mbar) for at least 4 hours.

Module 3: Analytical Diagnostics (The "Quench" Method)

CRITICAL WARNING: Never inject the acid chloride directly into an HPLC or LC-MS system containing an aqueous mobile phase. It will hydrolyze on the column, leading to ghost peaks and inaccurate purity data.

The Derivatization Protocol

To accurately assess purity, you must chemically convert the reactive acid chloride into a stable ester or amide before analysis.

Step-by-Step Procedure:

  • Sampling: Take ~5 mg of the Acid Chloride sample.

  • Quench: Dissolve immediately in 1 mL of anhydrous Methanol (MeOH) .

    • Reaction:

      
      
      
  • Incubation: Let stand for 5 minutes at room temperature.

  • Analysis: Inject this solution into the HPLC/GC.

Interpretation of Results
  • Peak A (Methyl Ester): Represents the active Acid Chloride .

  • Peak B (Parent Acid): Represents the Acid Impurity that was present before the quench. (The quench reaction does not produce acid; it produces ester. Therefore, any acid seen in the chromatogram was originally there).

  • Peak C (Methyl Ester Dimer): If you see a peak with double the mass, it indicates Anhydride was present (Anhydride + MeOH

    
     1 eq Ester + 1 eq Acid).
    

AnalyticalWorkflow cluster_outcome HPLC/GC Output Interpretation Sample Raw Sample (Acid Chloride) Quench Quench with MeOH (5 mins, RT) Sample->Quench Res_Ester Methyl Ester Peak (Correlates to Active Acid Cl) Quench->Res_Ester Main Reaction Res_Acid Carboxylic Acid Peak (Correlates to Hydrolysis Impurity) Quench->Res_Acid If Anhydride or Acid present

Figure 2: Analytical workflow ensuring differentiation between active chloride and hydrolyzed impurities.

Module 4: Frequently Asked Questions (FAQ)

Q1: My acid chloride turned from off-white to yellow/brown after 2 weeks in the freezer. Is it still good? A: The color change often indicates trace HCl liberation reacting with the oxazole ring or trace impurities charring.

  • Test: Run the Derivatization Protocol (Module 3).

  • Guidance: If purity is >95%, use it. If <90%, recrystallize from dry Hexane/DCM or redistill (if liquid). If solid, sublimation is also an option for oxazoles.

Q2: Can I use TLC to check the reaction progress? A: Yes, but you must quench the TLC spot.

  • Technique: Spot the reaction mixture on the plate. Over-spot immediately with Methanol. Elute. The Acid Chloride will run as the Methyl Ester. Compare this against the starting material (Acid) and a co-spot.

Q3: Why do I see a mass of ~389 in my LC-MS? A: This is the Symmetric Anhydride (C22H16N2O5). It forms when the reaction is "starved" of thionyl chloride or if moisture enters the vessel, converting some chloride to acid, which then attacks the remaining chloride.

  • Fix: Add fresh

    
     and reflux for an additional 30 minutes to convert the anhydride back to the acid chloride.
    

Q4: Is the oxazole ring itself stable to Thionyl Chloride? A: Generally, yes. The 2-phenyl-5-methyl substitution makes the ring electronically robust. However, extreme prolonged heating (>80°C for >12 hours) can lead to ring degradation or chlorination of the methyl group (benzylic-like position). Keep reaction times under 4 hours.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. (2024). Acid Chlorides: Handling and Stability Technical Bulletin.

  • Valerio, V., et al. (2010). "Development of a Generic Derivatization Method for the Determination of Acid Chlorides." Journal of Chromatography A. (Validation of the Methanol Quench method for HPLC).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context on Oxazole stability and synthesis).
Troubleshooting

Optimizing reaction conditions for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Status: Operational | Ticket ID: OX-5M2P-CL | Updated: 2026-02-02 Subject: Optimization of Reaction Conditions & Troubleshooting Guide Product Overview & Chemical Context Target Molecule: 5-Methyl-2-phenyl-1,3-oxazole-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: OX-5M2P-CL | Updated: 2026-02-02 Subject: Optimization of Reaction Conditions & Troubleshooting Guide

Product Overview & Chemical Context

Target Molecule: 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride CAS: 51655-71-1 ** Precursor:** 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS 91137-55-2)

This guide addresses the conversion of the carboxylic acid precursor to the acyl chloride. This intermediate is a critical electrophile used to attach the oxazole moiety to amines (amides) or alcohols (esters) in drug discovery scaffolds. While the 2-phenyl-1,3-oxazole ring is aromatic and relatively robust, the 4-carbonyl chloride functionality makes the molecule highly sensitive to moisture and nucleophilic attack.

Knowledge Base: Synthesis Optimization

Q: What is the recommended chlorinating agent for this specific oxazole?

A: Thionyl Chloride (


) with Catalytic DMF. 

While Oxalyl chloride (


) is milder, Thionyl chloride is the industry standard for aromatic heterocyclic acids due to its dual role as reagent and solvent, and the volatility of its byproducts (

and

).

Technical Rationale: The reaction proceeds via a nucleophilic acyl substitution.[1][2] The oxazole ring's nitrogen is weakly basic (


 for the conjugate acid), meaning it will not form a stable, insoluble salt with the generated 

that would crash out and stall the reaction (unlike highly basic pyridines).
ReagentProsConsRecommendation
Thionyl Chloride (

)
Efficient; Byproducts are gases; Cost-effective.Requires elevated temp (Reflux); Harsh acidic conditions.Primary Choice
Oxalyl Chloride (

)
Works at RT; Milder; No

generation.
Expensive; Generates

(toxic); Requires anhydrous DCM solvent.
Secondary Choice (Use if ring is sensitive)
Phosphoryl Chloride (

)
High boiling point.Difficult workup (phosphorus residues); Hard to remove excess.Avoid
Q: Why is the reaction stalling despite refluxing?

A: You likely lack the "Vilsmeier" catalyst effect.

Pure thionyl chloride reacts slowly with electron-deficient aromatic acids. You must add N,N-Dimethylformamide (DMF) .

Mechanism of Action: DMF reacts with


 to form the Vilsmeier-Haack reagent  (chloroiminium ion). This species is far more electrophilic than 

itself. It attacks the carboxylic acid to form an activated intermediate, which then collapses to the acid chloride.

Protocol Adjustment: Add 2–3 drops of anhydrous DMF per 10 mmol of substrate. If the reaction does not bubble vigorously upon DMF addition, your DMF may be wet or the temperature is too low.

Standard Operating Procedure (SOP)

Workflow Visualization

SynthesisWorkflow Start Start: Oxazole Acid (Solid) Reagent Add SOCl2 (5-10 eq) + Cat. DMF Start->Reagent Reaction Reflux (75-80°C) 2-3 Hours Reagent->Reaction Check Check Completion (Aliquot into MeOH -> TLC) Reaction->Check Check->Reaction Incomplete Evap Strip SOCl2 (Rotovap) Check->Evap Complete Azeotrope Azeotrope with Toluene (2x) Evap->Azeotrope Product Crude Acid Chloride (Use Immediately) Azeotrope->Product

Caption: Optimized workflow for the chlorination of 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid.

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Charging: Add 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (1.0 eq).

  • Reagent: Add Thionyl Chloride (5.0 – 10.0 eq). The solid may not dissolve immediately.

  • Catalysis: Add anhydrous DMF (0.05 eq / ~2-3 drops). Caution: Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Reaction: Heat to reflux (

    
    ) for 2–3 hours. The solution should become clear and homogeneous.
    
  • Monitoring: Take a small aliquot, quench it in dry Methanol (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). Run TLC against the starting acid.[3] The aliquot will form the methyl ester (
    
    
    
    usually higher than acid). If acid remains, reflux longer.
  • Workup:

    • Cool to room temperature.[3][4]

    • Concentrate under reduced pressure (Rotovap) to remove bulk

      
      .
      
    • Crucial Step: Add anhydrous Toluene and re-evaporate (2x). This azeotropically removes the last traces of thionyl chloride which can interfere with subsequent nucleophilic additions.

Troubleshooting Guide & FAQs

Q: My product is an oil that won't solidify. Is it impure?

A: Not necessarily. While many oxazole acid chlorides are low-melting solids, traces of solvent or thionyl chloride can depress the melting point, keeping it an oil.

  • Fix: Triturate the oil with cold, anhydrous Hexane or Pentane. Scratch the flask walls with a glass rod to induce crystallization.

  • Verification: Run an H-NMR in

    
    . The acid proton (
    
    
    
    , ~11-13 ppm) should be gone.
Q: I see a new spot on TLC that isn't the ester or the acid.

A: You may have degraded the ring or formed the anhydride. If the reaction temperature is too high (>100°C) or reaction time too long, the oxazole ring can open or polymerize.

  • Prevention: Stick to the boiling point of

    
     (
    
    
    
    ). Do not use an oil bath set to
    
    
    .
Q: Upon adding my amine for the next step, the reaction smokes and turns black.

A: You failed to remove excess Thionyl Chloride. Residual


 reacts violently with amines to form sulfur-nitrogen species (black tars) and generates massive heat.
  • Fix: Ensure the "Azeotrope with Toluene" step (Section 3) was performed at least twice.

Decision Logic for Troubleshooting

Troubleshooting Problem Identify Issue LowYield Low Conversion Problem->LowYield Sticky Sticky/Oily Product Problem->Sticky Hydrolysis Reverted to Acid Problem->Hydrolysis CheckDMF Was DMF added? LowYield->CheckDMF Triturate Triturate w/ Hexane Sticky->Triturate WetGlass Check Glassware/Solvents Hydrolysis->WetGlass AddDMF Add 2 drops DMF CheckDMF->AddDMF No CheckOld Is SOCl2 old/yellow? CheckDMF->CheckOld Yes Distill Distill SOCl2 before use CheckOld->Distill Yes Dry Flame dry flask Use Anhydrous Toluene WetGlass->Dry

Caption: Logic tree for diagnosing common failures in oxazole acid chloride synthesis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • PubChem. (n.d.). 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[5] (Standard protocols for Thionyl Chloride usage and toluene azeotropes).

Sources

Optimization

Technical Support Center: Characterization of Byproducts in 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Reactions

Welcome to the technical support center for reactions involving 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize common byproducts encountered during synthesis. Our approach is rooted in mechanistic understanding to not only solve immediate issues but also to prevent their recurrence.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that users may encounter during their experiments, focusing on the identification and mitigation of byproduct formation.

FAQ 1: My reaction to form an amide/ester shows a significant amount of a polar impurity with a mass corresponding to the starting carboxylic acid. What is happening and how can I prevent it?

Answer:

This is the most common issue encountered when working with acyl chlorides. The polar impurity you are observing is almost certainly 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid , the hydrolysis product of your starting material.

  • Causality: Acyl chlorides are highly electrophilic and react readily with any available nucleophile. Water, even in trace amounts in your solvent, glassware, or amine/alcohol reagent, can act as a nucleophile, leading to the hydrolysis of the acyl chloride back to the less reactive carboxylic acid.[1] This not only consumes your starting material but can also complicate purification. The reaction mechanism is a classic nucleophilic acyl substitution.[2]

  • Troubleshooting & Prevention:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents stored over molecular sieves.

    • Reagent Quality: Use high-purity, anhydrous grades of your amine or alcohol nucleophile. If the nucleophile is a salt (e.g., an amine hydrochloride), ensure it is completely dry.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Order of Addition: Add the acyl chloride solution dropwise to the solution of the nucleophile and a base scavenger. This ensures that the highly reactive acyl chloride is immediately consumed by the intended nucleophile rather than trace water.

cluster_prep Preparation (Strictly Anhydrous) cluster_reaction Reaction Setup cluster_outcome Desired Outcome prep1 Oven/Flame-Dry Glassware prep2 Use Anhydrous Solvents prep1->prep2 prep3 Dry Nucleophile & Base prep2->prep3 setup1 Assemble under Inert Gas (N2/Ar) prep3->setup1 setup2 Dissolve Nucleophile & Base setup1->setup2 setup3 Slowly Add Acyl Chloride setup2->setup3 outcome High Yield of Desired Product setup3->outcome

Caption: Workflow to minimize acyl chloride hydrolysis.

FAQ 2: After reacting the acyl chloride with a primary or secondary amine, I see my desired amide product, but also several other unexpected peaks in my LC-MS, some with masses that don't seem to correspond to simple byproducts. What could be the cause?

Answer:

This issue often points towards side reactions involving an excess of the amine nucleophile or degradation of the oxazole ring. While the oxazole core is generally stable, it is not inert.[3]

  • Causality 1: Excess Amine Attack: Using a large excess of a highly nucleophilic amine can lead to undesired secondary reactions. After the formation of the primary amide, a second molecule of the amine could potentially attack the oxazole ring itself. This can lead to complex ring-opening and rearrangement products, resulting in a mixture of unidentified compounds. A similar phenomenon has been observed where excess morpholine leads to the destruction of an azirine core formed from a related isoxazole system.[4]

  • Causality 2: Acid-Catalyzed Degradation: The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of acyl chloride consumed.[5] If an inadequate amount of base scavenger (e.g., triethylamine, pyridine) is used, the reaction mixture can become acidic. Prolonged exposure to acidic conditions, especially at elevated temperatures, can catalyze the degradation of the oxazole ring, leading to a complex mixture of byproducts.[6]

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the amine nucleophile. Avoid using a large excess of the amine.

    • Efficient Base Scavenger: Use at least one equivalent of a non-nucleophilic base (like triethylamine or diisopropylethylamine) to neutralize the HCl as it is formed. For valuable or sensitive amines, using 1.1 equivalents of the amine and 1.1 equivalents of the scavenger base is a common strategy.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at 0 °C and allowing it to slowly warm to room temperature. Avoid unnecessary heating.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Once the starting acyl chloride is consumed, proceed with the work-up promptly to avoid prolonged exposure of the product to the reaction conditions.

Caption: Troubleshooting logic for complex byproduct formation.

Byproduct Characterization Guide

Identifying byproducts is the first step to mitigating them. Below is a table summarizing the expected analytical data for the most common byproduct.

Byproduct NameStructureMolar Mass ( g/mol )Expected 1H NMR Signals (DMSO-d6)Expected Mass Spec (ESI+)
5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid203.19~13.5 ppm (s, 1H, COOH), 7.9-8.1 ppm (m, 2H, Ar-H), 7.5-7.6 ppm (m, 3H, Ar-H), 2.6 ppm (s, 3H, CH3)m/z 204.06 [M+H]+

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Analytical Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Quench Reaction: Take a small aliquot (~5-10 µL) of the reaction mixture.

  • Dilute: Dilute the aliquot in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Filter: If the sample is cloudy, filter through a 0.22 µm syringe filter.

  • Analyze: Inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer. A typical gradient might be 5-95% acetonitrile in water (with 0.1% formic acid) over 10 minutes.

Protocol 2: Characterization of Isolated Byproduct by NMR
  • Purification: Isolate the byproduct of interest using flash column chromatography or preparative HPLC.

  • Sample Prep: Dissolve ~5-10 mg of the purified byproduct in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Acquire Spectra: Record 1H NMR, 13C NMR, and, if necessary, 2D correlation spectra (like COSY and HMBC) to elucidate the structure.[7] The presence of a very downfield, broad singlet in 1H NMR (disappears on D2O exchange) is characteristic of the carboxylic acid proton.

References

  • Štefane, B., et al. (2010). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 6, 90. Available at: [Link]

  • Rusinov, V. L., et al. (2018). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Russian Journal of Organic Chemistry, 54, 1234–1243. Available at: [Link]

  • Fesat, S. S., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Available at: [Link]

  • US Patent US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ChemSynthesis. (n.d.). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • Chandra, N. S., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(5), o897. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Patole, S., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, 10 a–f. Retrieved from [Link]

  • Ali, I., et al. (2025). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Organic Chemistry, 29. Available at: [Link]

  • Al-Qtaishat, S., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19343-19355. Available at: [Link]

  • ResearchGate. (2007). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Available at: [Link]

  • Siudak, A., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(21), 5013. Available at: [Link]

  • McMurry, J. (2024). Chemistry of Acid Halides. In Organic Chemistry (11th ed.). LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Available at: [Link]

  • Erol, M. O., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules, 28(24), 8086. Available at: [Link]

  • Wang, Y., et al. (2010). Determination of oxazole and other impurities in acrylonitrile by gas chromatography. Se Pu = Chinese Journal of Chromatography, 28(5), 502-505. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for... Retrieved from [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 218-239. Available at: [Link]

  • Clark, J. (2023). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

Sources

Troubleshooting

Solvent effects on the stability of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Welcome to the technical support center for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride. This guide is designed for our valued partners in research and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride. This guide is designed for our valued partners in research and drug development. Here, we address common and complex issues related to the handling and stability of this versatile reagent, with a focus on the critical role of solvent selection. Our goal is to empower you with the foundational knowledge and practical troubleshooting strategies necessary for successful experimentation.

Frequently Asked Questions (FAQs)
General Stability and Handling

Q1: What are the primary stability concerns for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride?

A1: The stability of this molecule is dictated by two key structural features: the highly reactive acyl chloride group and the potentially sensitive 1,3-oxazole ring .

  • Acyl Chloride Reactivity: The primary concern is the electrophilic carbonyl carbon of the acyl chloride. This group is extremely susceptible to nucleophilic attack, making it highly reactive.[1][2] The most common degradation pathway is hydrolysis, which occurs rapidly upon exposure to even trace amounts of water (including atmospheric moisture), converting the acyl chloride back to its parent carboxylic acid.[3][4][5] Similar reactions occur with other nucleophilic solvents.

  • Oxazole Ring Integrity: While aromatic and generally stable, the oxazole ring can be susceptible to degradation under harsh conditions. Concentrated acids or strong bases can catalyze ring cleavage.[6] The electron-withdrawing nature of the carbonyl chloride at the C4 position can influence the ring's electronic properties, potentially making other positions, like C2, more susceptible to certain nucleophilic attacks.[7]

Q2: What are the ideal storage and handling conditions for this compound?

A2: Given its reactivity, stringent handling protocols are mandatory. The compound must be treated as extremely moisture-sensitive.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), in a desiccator or a dry box.

  • Handling: All glassware must be rigorously dried (oven or flame-dried) before use. Solvents must be anhydrous.[8] All transfers should be performed under an inert atmosphere using proper techniques, such as with syringes or cannulas.[9]

Solvent Selection and Rationale

Q3: Which solvents are recommended for reactions involving this acyl chloride, and why?

A3: The choice of solvent is critical and must be guided by the principle of non-reactivity. The ideal solvents are aprotic , meaning they lack O-H or N-H bonds and therefore cannot act as a proton source or a nucleophile.[10]

Table 1: Solvent Selection Guide for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Solvent ClassRecommended ExamplesRationale & Causality
Nonpolar Aprotic Toluene, Hexane, BenzeneExcellent choice for inertness. They do not participate in the reaction. Use is primarily limited by the solubility of the reactants.
Polar Aprotic Dichloromethane (DCM), Chloroform, Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Offer a good balance of reactant solubility and inertness. These are the most commonly used solvents for acylation reactions. Ensure they are of anhydrous grade as they can absorb moisture.[8]
Highly Polar Aprotic N,N-Dimethylformamide (DMF)Use with caution. While an excellent solvent, DMF can contain trace amounts of water or dimethylamine (from degradation), which will react with the acyl chloride. Use of a freshly opened bottle or redistilled DMF is advised.[9]

Q4: Which solvents must be strictly avoided, and what are the consequences?

A4: Any protic solvent will react with and consume the acyl chloride, leading to failed reactions and unwanted byproducts.[10] These solvents act as nucleophiles, attacking the electrophilic carbonyl carbon in a process broadly termed solvolysis.[11]

  • Water (H₂O): Leads to rapid hydrolysis, forming 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid and hydrochloric acid (HCl).[5][12]

  • Alcohols (e.g., Methanol, Ethanol): Results in alcoholysis, forming the corresponding methyl or ethyl ester.[4]

  • Ammonia, Primary & Secondary Amines: Causes aminolysis, yielding the corresponding primary, secondary, or tertiary amide, respectively.[1][3][4]

The diagram below illustrates the primary degradation pathways in the presence of common protic solvents.

AcylChloride 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride CarboxylicAcid Carboxylic Acid (Hydrolysis Product) AcylChloride->CarboxylicAcid + H₂O (Protic Solvent) - HCl Ester Ester (Alcoholysis Product) AcylChloride->Ester + R-OH (Alcohol) - HCl start Is Acyl Chloride Present? aliquot Withdraw small aliquot from reaction mixture start->aliquot quench Quench with Methanol in a separate vial aliquot->quench spot_tlc Spot quenched mixture on TLC plate quench->spot_tlc analyze Analyze TLC for new, non-polar spot (Methyl Ester) spot_tlc->analyze end_yes Conclusion: Acyl Chloride is Present analyze->end_yes New spot appears end_no Conclusion: Acyl Chloride has Degraded analyze->end_no No new spot, only acid starting material

Caption: Analytical Workflow for Confirming Acyl Chloride Presence.

Q6: I'm using anhydrous acetonitrile, but my reaction is still slow and gives a low yield. Could the oxazole ring itself be the problem?

A6: While less common than acyl chloride hydrolysis, issues related to the oxazole ring can arise, particularly concerning reaction conditions.

  • Causality: The oxazole ring, while aromatic, is not as robust as a benzene ring. Nucleophilic attack can occur on the ring itself, especially at the C2 position, though this is generally less favorable than attack at the acyl chloride. [7]More likely, if your reaction generates strongly acidic (e.g., HCl byproduct) or basic conditions and is run at elevated temperatures, you may be promoting slow degradation of the oxazole ring. [6][13]* Troubleshooting Steps:

    • Add a Non-Nucleophilic Base: If your reaction generates HCl (e.g., during acylation of an alcohol), include a non-nucleophilic base like pyridine or triethylamine (TEA) as an acid scavenger. [4]This prevents the buildup of acid that could harm the oxazole ring.

    • Control Temperature: Avoid excessive heating unless required by the specific protocol. Degradation pathways are often accelerated at higher temperatures.

    • Re-evaluate Nucleophile: Ensure your nucleophile is not basic enough to deprotonate and open the oxazole ring.

    • Characterize Byproducts: If possible, use LC-MS or NMR to identify byproducts. Fragments corresponding to a cleaved oxazole ring (e.g., an α-acylamino ketone structure) would confirm this degradation pathway. [6]

References
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.

  • Acyl Chlorides. Save My Exams. (2025-06-23).

  • 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's Chemistry.

  • 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. (2019-06-05).

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. (2011-05-06).

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.

  • Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. Journal of the American Chemical Society.

  • Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. (2023-01-22).

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate.

  • Overview of Acylation Reactions and Acyl Chlorides. YouTube. (2019-07-29).

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. (2012-04-27).

  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem.

  • 5-METHYL-2-PHENYL-1,3-OXAZOLE-4-CARBONYL CHLORIDE. ChemicalBook. (2022-12-30).

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed.

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. (2022-12-29).

  • Analyzing acid chlorides? ECHEMI.

  • Stability Analysis of Acid Chloride. ResearchGate.

  • Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate.

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

  • What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate. (2019-03-04).

  • Acid chlorides | Organic Chemistry II Class Notes. Fiveable.

  • Trouble with chloride acids. Reddit.

  • Acyl Chlorides & Esters. Edexcel International A Level (IAL) Chemistry Revision Notes 2018.

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH National Library of Medicine. (2021-08-23).

  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing).

  • 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride. ChemicalBook. (2023-07-11).

  • Oxazole.pdf. CUTM Courseware.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Superior Acylation Strategies for 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic Acid Derivatives

Topic: Alternative Acylating Agents to 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Acylating Agents to 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl moiety is a privileged pharmacophore, often serving as a bioisostere for amide or ester linkages in peptidomimetics. Historically, the introduction of this group has relied on 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS 51655-71-1) .

While kinetically rapid, the acid chloride route is operationally burdened by hydrolytic instability, corrosive byproducts (HCl), and significant storage degradation. This guide presents three validated, high-performance alternatives that utilize in-situ activation of the parent acid (5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid ), offering superior atom economy, stability, and yield profiles.

The Baseline: Why Replace the Acid Chloride?

The Reagent: 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Mechanism: Nucleophilic addition-elimination via a highly electrophilic acyl chloride.

FeaturePerformanceTechnical Drawbacks
Reactivity High (

)
Prone to rapid hydrolysis upon atmospheric exposure.
Byproducts HClRequires stoichiometric scavengers (e.g., Et

N); HCl gas evolution can degrade acid-sensitive substrates.
Purity Variable (85-95%)Commercial samples often contain hydrolyzed acid impurities, complicating stoichiometry.
Storage PoorRequires inert atmosphere and freezer storage; shelf-life < 6 months.

The Verdict: The acid chloride is acceptable for simple, robust amines but fails in complex, multi-step synthesis where stoichiometry and pH control are critical.

Comparative Analysis of Alternatives

The following alternatives activate the parent acid (in situ) to generate reactive esters or anhydrides that function as the acylating agent.

Table 1: Performance Matrix of Acylating Agents[1]
MetricAlternative A: HATU Alternative B: T3P® Alternative C: IBCF (Mixed Anhydride)
Active Species OAt-Active EsterMixed Phosphonic AnhydrideIsobutyl Carbonate Anhydride
Reaction Rate Very Fast (< 1 h)Moderate (1–12 h)Fast (< 2 h)
Epimerization Risk Low (due to HOAt effect)Very Low (Non-basic conditions)Moderate (Temperature dependent)
Purification Requires Chromatography (remove urea/HOAt)Excellent (Water soluble byproducts)Good (CO

+ alcohol byproduct)
Scalability Low (High Cost)High (Process Friendly)High (Low Cost)
Ideal Use Case Milligram-scale discovery; difficult couplings.Gram-to-Kilo scale; ease of workup.Cost-sensitive manufacturing.
Decision Logic for Reagent Selection

The following decision tree illustrates the logical flow for selecting the optimal acylating agent based on your specific substrate constraints.

AcylationStrategy Start Start: Coupling 5-Methyl-2-phenyl-oxazole-4-COOH Scale What is the Reaction Scale? Start->Scale Substrate Is the Amine Sterically Hindered? Scale->Substrate < 1g (Discovery) T3P Use T3P (Propylphosphonic Anhydride) (Green, Scalable, Easy Workup) Scale->T3P > 10g (Process) Workup Is Chromatography Desirable? Substrate->Workup No (Primary/Secondary amines) HATU Use HATU / DIEA (High Yield, High Cost) Substrate->HATU Yes (e.g., N-methyl anilines) Workup->HATU Yes (Ok with Flash Column) Workup->T3P No (Prefer Extraction Only) IBCF Use IBCF (Mixed Anhydride) (Lowest Cost, Strict Temp Control) Workup->IBCF Cost is primary driver

Figure 1: Strategic decision tree for selecting the optimal acylation protocol.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The completion of the reaction is determined by the consumption of the limiting reagent (amine or acid), monitored via TLC or LCMS.

Protocol A: The "Gold Standard" Discovery Method (HATU)

Best for: High-throughput library synthesis, valuable substrates, and sterically hindered amines.

Mechanism: HATU generates a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling.

  • Dissolution: In a dry vial, dissolve 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (Diisopropylethylamine, 3.0 equiv). Note: Ensure pH > 8 to activate the uronium salt.

  • Activation: Add HATU (1.05 equiv). Stir for 5 minutes at Room Temperature (RT). The solution typically turns yellow/orange.

  • Coupling: Add the Amine partner (1.0 – 1.2 equiv).

  • Monitoring: Stir at RT for 1–4 hours. Monitor by LCMS for the product mass [M+H]+.

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO

    
     (removes HOAt), water, and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol B: The "Process Chemistry" Method (T3P®)

Best for: Scalable synthesis (>10g), ease of purification, and "Green" chemistry requirements.

Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride with the carboxylic acid. The byproduct is a water-soluble cyclic phosphonic acid.

  • Setup: Charge a flask with 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (1.1 equiv) and the Amine (1.0 equiv).

  • Solvent: Add EtOAc or 2-MeTHF (0.5 M). Note: T3P works exceptionally well in EtOAc, avoiding toxic DMF.

  • Base: Add Pyridine or N-Methylmorpholine (NMM) (2.5 – 3.0 equiv).

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Self-Validating Workup:

    • Add water to the reaction mixture.

    • Separate layers.

    • Wash organic layer with 1N HCl (removes pyridine), then sat. NaHCO

      
       (removes excess acid/T3P byproducts).
      
    • Result: The organic layer typically contains pure amide (>95% purity) without chromatography.

Protocol C: The "Cost-Effective" Method (Mixed Anhydride)

Best for: Simple substrates where reagent cost is the primary constraint.

  • Activation: Dissolve 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) under N

    
    .
    
  • Base: Add N-Methylmorpholine (NMM) (1.1 equiv). Cool to -15°C (Critical step).

  • Anhydride Formation: Add Isobutyl Chloroformate (IBCF) (1.05 equiv) dropwise. Stir for 15 minutes. A white precipitate (NMM·HCl) will form.[2]

  • Coupling: Add the Amine (1.0 equiv) dissolved in minimal THF.

  • Reaction: Stir at -15°C for 1 hour, then warm to RT.

  • Workup: Filter off the NMM·HCl salt.[2][3] Evaporate filtrate and redissolve in EtOAc for standard acid/base wash.

Mechanistic Insight: T3P Activation Pathway

Understanding the T3P mechanism highlights why it is the superior alternative for the oxazole system (avoiding HCl generation).

T3P_Mechanism Acid Oxazole-COOH Intermediate Active Mixed Anhydride (P-O-C Bond) Acid->Intermediate Activation Base Base (Pyridine) Base->Intermediate Activation T3P T3P (Cyclic Anhydride) T3P->Intermediate Activation Product Oxazole-Amide Intermediate->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonate Byproduct Intermediate->Byproduct Leaving Group Amine R-NH2

Figure 2: The T3P activation cycle. Note the absence of HCl generation, preserving the oxazole ring integrity.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, J. W. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development, 15(5), 1189-1190. Link

  • PubChem. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS 51655-71-1).[4] Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. Link

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

This guide provides a comprehensive comparison of validated analytical methodologies for the characterization and quantification of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride. As a reactive chemical intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the characterization and quantification of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride. As a reactive chemical intermediate, likely used in the synthesis of pharmacologically active molecules, ensuring its identity, purity, and stability is paramount. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical techniques for this compound.

The core analytical challenge presented by this molecule is the high reactivity of the acyl chloride functional group. This moiety is exceptionally susceptible to hydrolysis and reaction with other nucleophiles, a factor that heavily influences the choice of analytical strategy, sample preparation, and system conditions. This guide will explore both direct and indirect analytical approaches, explaining the causality behind experimental choices and grounding all protocols in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).

Physicochemical Properties and Key Analytical Challenges

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1) has a molecular formula of C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol .[1][2] The primary analytical consideration is the acyl chloride group's propensity to react with water, even atmospheric moisture, to form the corresponding carboxylic acid (5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid). This instability dictates stringent sample handling protocols (e.g., use of anhydrous solvents, inert atmosphere) and presents a significant hurdle for techniques that typically use aqueous or protic solvents, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chromatographic Approaches for Purity and Assay Determination

Chromatographic methods are the cornerstone for assessing the purity and potency of chemical intermediates. Given the reactivity of the target analyte, two primary strategies are considered: derivatization followed by analysis, or an indirect analysis of its stable hydrolysis product.

Gas Chromatography (GC) with Derivatization

Expert Rationale: Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, the direct analysis of acyl chlorides by GC is notoriously difficult due to their high reactivity, which can lead to on-column hydrolysis, interaction with active sites, and poor peak shape.[3] To overcome this, a derivatization step is employed to convert the reactive acyl chloride into a stable, volatile derivative suitable for GC analysis. This approach not only stabilizes the analyte but can also improve chromatographic performance.

The most common strategy involves converting the acyl chloride to an ester or an amide.[4][5] Reaction with an alcohol (e.g., 2-butanol) or a secondary amine (e.g., diethylamine) produces a stable derivative that is readily analyzed.[5][6]

Workflow for GC Analysis via Derivatization

cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing Sample Analyte Sample in Anhydrous Solvent Deriv Add Derivatizing Agent (e.g., Diethylamine in Toluene) Sample->Deriv React Vortex & React (Formation of stable amide) Deriv->React Inject Inject Derivative onto GC React->Inject Transfer aliquot Separate Separation on Capillary Column Inject->Separate Detect Detection by FID (Quant) or MS (Ident) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification via External/Internal Standard Integrate->Quantify

Caption: Workflow for GC analysis of the acyl chloride via derivatization.

Detailed Experimental Protocol: GC-FID

  • Standard and Sample Preparation:

    • Accurately weigh ~25 mg of the 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with anhydrous toluene. This is the stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • For each standard and sample, transfer 1 mL into a vial. Add 100 µL of a 10% diethylamine solution in anhydrous toluene.[5] Cap immediately and vortex for 1 minute. Allow to react for 15 minutes at room temperature.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Validation:

    • The method must be validated according to ICH Q2(R2) guidelines.[7][8]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expert Rationale: RP-HPLC is the workhorse of pharmaceutical analysis. However, the requisite aqueous-organic mobile phases are incompatible with the analyte's acyl chloride group. Therefore, an indirect method is the most robust and practical approach. This involves the complete and controlled hydrolysis of the acyl chloride to its stable carboxylic acid derivative, which is then quantified by a validated RP-HPLC-UV method. This strategy is scientifically sound because the conversion is stoichiometric (1:1 molar ratio), allowing for a direct correlation between the concentration of the carboxylic acid and the original acyl chloride.

Workflow for Indirect HPLC Analysis

cluster_prep Sample Preparation cluster_analysis RP-HPLC-UV Analysis cluster_data Data Processing Sample Weigh Analyte Sample Hydrolyze Add Diluent (e.g., ACN:Water) to induce complete hydrolysis Sample->Hydrolyze Dilute Dilute to final concentration Hydrolyze->Dilute Inject Inject Hydrolyzed Sample onto HPLC Dilute->Inject Transfer to autosampler vial Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify Carboxylic Acid against its Reference Standard Integrate->Quantify Calculate Calculate Original Acyl Chloride Content via Molecular Weight Quantify->Calculate

Caption: Workflow for indirect HPLC analysis via controlled hydrolysis.

Detailed Experimental Protocol: RP-HPLC-UV

  • Reference Standard: A qualified reference standard for the hydrolysis product, 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, is required.

  • Sample Preparation:

    • Accurately weigh ~20 mg of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride into a 100 mL volumetric flask.

    • Add ~70 mL of diluent (Acetonitrile:Water 50:50 v/v), sonicate for 5 minutes to ensure complete dissolution and hydrolysis, then dilute to volume with the diluent.

  • Chromatographic Conditions: [9][10]

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A: 0.1% Phosphoric acid in Water. B: Acetonitrile.

    • Gradient: 70:30 (A:B) isocratic, or a suitable gradient for separating impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 224 nm.

    • Column Temperature: 30°C.

  • Calculation: The amount of the original acyl chloride is calculated from the quantified amount of the carboxylic acid, adjusting for the difference in their molecular weights.

Spectroscopic Methods for Structural Confirmation

While chromatography is used for quantification, spectroscopic techniques are essential for unequivocal identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the gold standard for determining chemical structure. For 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride, both ¹H and ¹³C NMR are required to confirm the identity and integrity of the molecule.[11] The sample must be prepared in an anhydrous deuterated solvent (e.g., CDCl₃) immediately before analysis to prevent hydrolysis.

Predicted Spectral Data (based on analogous structures): [11][12][13]

  • ¹H NMR (CDCl₃):

    • Phenyl protons: Multiplet in the range of 7.4-8.1 ppm.

    • Methyl protons: Singlet around 2.8 ppm.

  • ¹³C NMR (CDCl₃):

    • Carbonyl carbon (acyl chloride): ~160-165 ppm.

    • Oxazole ring carbons: ~125-160 ppm.

    • Phenyl carbons: ~128-135 ppm.

    • Methyl carbon: ~12-15 ppm.

Experimental Protocol:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of anhydrous deuterated chloroform (CDCl₃).

  • Transfer to an NMR tube, preferably under a nitrogen atmosphere.

  • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).[11]

  • Process the data by applying Fourier transform, phasing, and baseline correction.[11]

Mass Spectrometry (MS)

Expert Rationale: Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, serving as a powerful tool for identity confirmation. Due to the analyte's reactivity, analysis is best performed via GC-MS on the derivatized product. Electron Ionization (EI) will provide a characteristic fragmentation pattern.

Expected Fragmentation (of the diethylamide derivative):

  • Molecular Ion Peak [M]⁺: The peak corresponding to the full mass of the derivative.

  • Key Fragments: Loss of the ethyl group, cleavage of the amide bond, and fragmentation of the oxazole ring. The benzoyl cation fragment (m/z 105) is a common feature in the mass spectra of phenyl-substituted oxazoles.[14]

Method Validation Strategy (ICH Q2(R2))

Any analytical method intended for quality control in a regulated environment must be validated to demonstrate its fitness for purpose.[7][15] The ICH Q2(R2) guideline is the authoritative standard for this process.[8][16]

Logical Relationship of Validation Parameters

cluster_core Core Performance Characteristics cluster_sensitivity Sensitivity & Robustness Validation {Method Validation (ICH Q2(R2))|Demonstrates Fitness for Purpose} Specificity Specificity/Selectivity Ability to assess analyte unequivocally Validation->Specificity Linearity Linearity & Range Direct proportional response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Validation->Accuracy Precision Precision Repeatability & Intermediate Precision (%RSD) Validation->Precision Sensitivity LOD & LOQ Lowest amount detectable & quantifiable Validation->Sensitivity Robustness Robustness Capacity to remain unaffected by small variations Validation->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Validation Data Summary: The following table outlines the typical acceptance criteria for a validated chromatographic assay method.

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak purity > 99.0%, baseline resolution > 2.0Ensures no interference from impurities or degradants.[17]
Linearity Correlation coefficient (r²) ≥ 0.999Confirms proportional response across a range.[17]
Range 80% to 120% of the target concentrationDefines the interval of reliable quantification.
Accuracy 98.0% to 102.0% recoveryMeasures the closeness of results to the true value.[17]
Precision (Repeatability) RSD ≤ 1.0% for ≥6 replicatesShows precision under the same conditions.[17]
Precision (Intermediate) RSD ≤ 2.0% across different days/analystsAssesses within-laboratory variations.
LOD & LOQ Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ)Defines the detection and quantification limits.[10]
Robustness RSD ≤ 2.0% under varied conditions (flow, temp)Demonstrates reliability with minor method changes.

Comparative Summary and Recommendations

MethodPrincipleAdvantagesDisadvantagesBest For
GC-FID/MS Derivatization to a stable amide/ester followed by GC separation.High resolution; MS provides structural info; excellent for volatile impurity profiling.Requires derivatization step; potential for incomplete reaction; less suitable for non-volatile impurities.Impurity identification and quantification; trace analysis.
RP-HPLC-UV Controlled hydrolysis to carboxylic acid followed by HPLC separation.Highly robust and reproducible; avoids handling reactive species in the analytical run; simple sample prep.Indirect method; requires a reference standard for the hydrolyzed product; may not detect non-hydrolyzable impurities.Routine QC; Purity assay; Stability testing.
NMR Nuclear magnetic resonance spectroscopy.Unambiguous structural confirmation; provides quantitative info without a reference standard (qNMR).Low sensitivity; requires expensive instrumentation; sample must be perfectly dry.Identity confirmation; structural elucidation.

Recommendation:

For routine quality control (QC) applications, such as batch release testing and stability studies, the indirect RP-HPLC-UV method is superior due to its robustness, simplicity, and high precision. It effectively circumvents the instability of the acyl chloride, leading to a more reliable day-to-day assay.

For investigational purposes, such as reference standard characterization, impurity profiling, and identification of unknown related substances, a combined approach is recommended. NMR spectroscopy should be used for definitive structural confirmation, while the derivatization GC-MS method is the most powerful tool for separating and identifying volatile impurities.

By selecting the appropriate analytical technique based on the specific objective, researchers and drug developers can ensure the quality and consistency of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride, thereby supporting the successful advancement of their development programs.

References

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from SIELC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUr4Y-xOk--KACOVdH9lmLHRvUBXjw3-57mTJRQtTTcWDxWv3roZJAhO6IXvQbe2fYuBvxTIyFoAro62c75a4BzQusFNijaMLJsHEUeCTn9ktmud6oMnUQLduLHbtWjcHfP2glVTbs1_vYntFgda0dVk1KQ6V_BzskvH0=]
  • ResearchGate. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmmyTpI4JeujPOplRZcW7A35YM4rnFrs-gIg4WLD9nNQDPuav4QGMUz1p8L18UXW0NQYX5n7xkNZ6Y8xYkjztzBgT9cnH3qbr69xhqZ0NHIwxiDK-0aStfDA8TamLPbIbvoQ8MOpeXVwpvcHA_SgZES7zd6A7BsNPDbULIvOpUHLP_zMIY7DKzGUM0RQqfUe1c-4auWkJR_WcBENtxLLnGDCfdkh1aVts1vMNZ87zbE3BFnxgbCqaysD37TVG3NKkPrTwJCXcJYw==]
  • BenchChem. (n.d.). Spectroscopic Characterization of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuvDm5oAglHmoMBvgEh4KedTSYpq0gwegti2jIzqU9rSIgmMdOvUKrwsM65y_VZhVB54qhVTzHduKN762m-NRyU_SvoBH4lirqjykbyDPwEAwXFxbDTyjkdDcY1EUj_jTpOLnqq2FaIh7qIx-sot-64xD8uk7YcYF-MiCJnAORqSQq_vtfuL-FypILL4am4Tgi-oe_z75YqsM2tJrnapscmvh3VqWMAOLBJYbYNK--]
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpRZSmUqZNoP-XDKkK-UAHA-iHQPJ3gBRs9ljBjFox84ykvVRRft3IRuZ-sJAXBknp0hWl6w5hLD068znxKrxzOqczbuzYVTo1LsSXtBvVCxpZGkWJSLhBOs4xhFXj-dpgcPg_sMcR4J1zoZcoiefSUE5Tkg==]
  • SciSpace. (n.d.). Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. Retrieved from SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdmJU0uhK9WklqE4awgep8bg7diN7MJHkmaMPBzS_9s4NJGAlicaGkScTRz9mGz4dSCi5lye0n2Sh4lDVTnPIzf6SMFscdCmv0A9Cotw1Q5QKNgTjxy5RqYZ4fBJocIA5pU3xVOjg6RAaRTlOSmIhPfxbKh-A85ydYwUwHPX03eT5y-5MTedOZM68UeRLUiNZXroc0fQMKbas=]
  • PubMed. (n.d.). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_WuNnI95DCd2hsCaFkkz3HsDY3C89cqriXKzmIgGo1XfohvIHCQ8zelHFESn6TWCcKJAoEYLyZ2ikc-bLyPlQhJIwGA0OVLM_V59W5JEMjfn2YybND3JolQB9qB4tMQ==]
  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from Research Results in Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZmdUktBT0ksuct-b0AL4Qzgf4cnYFHAhWUzzB4ATUU9lRrvVYyVUjQ8yfnWvcrR2OjC2tQgMg3l0_7gSYPe53wyJ-6bkvMAphV75_shx0WDf1WwUagFq-5WSH3zYf7F67yKfaxEf482h2FVSUpWvHkUlK15vs]
  • ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.
  • ChemicalBook. (2022). 5-METHYL-2-PHENYL-1,3-OXAZOLE-4-CARBONYL CHLORIDE. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAHHG5JUUBjYoRl6d5h3mENTCu0mLiHRRH_eHyFFK7YyJyCjoike2wYfveEw8haufiMQ8yBq7Ao4Y_LqP0lnAc4nILFDcZlFZJF1L3UdQ7iY4r_Q6FiUth6-sdyhCNXHleVvEfsZK36JsB2FB6yhHzPUU6JroAVvWOqej8_pqU]
  • ACS Publications. (n.d.). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Retrieved from ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyYM8s-aO59-Wc7Kt00-354WznIZD1vGiHWWGwGOn94MFmk9O_ZgQxXJOnMRq3hTSrMguGqU8iMlleHMpkTAQzCpVp6SEPNz6uSrBwQ9-TrXaJCms9GVieCkJAyhjg2cG03SCnW-I=]
  • ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmDEKS_V-RKenf7SFrlNJyEnOGyGEEWWnQEVIJNL9MEygfNJzMp3uI8Kgo2757grLZlQweuPLxB3CnIuh6KiiOk8T0qfpn4KKZ2AaJpg_orcQroD11pYKSmZfelQdawplgtvzXx7nbPFmxbT8uiokWSTEXO7dTVHg5Bqu-sFuqQBdewJtbEazpFsC38Z1VnbUWsKbfPLG-DzQHXrpCTxshluVZncyGioMW3WFZVqjkCAM=]
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4k2C2xABt2uYkn2LyW7BcSRK7gCk02tBQ7XqXWpMhlTr-Z4Vn0UB5a3JvGt30u0cwdac2BF6vUOq6Y_XK_5uqdmK_XfNtQ2oyL7u0zMmTKhjgMc7rhcNx5JO4ybejD80TkeI3K1eWi4Ya4MqWdNr3NLuOuy4KSvsa_3myAFFD-iIYyoaQXTIK7w==]
  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESGxrpGqH6N3r_ybNAFjt1xVqzOPWL-x_YvnGVVvCHd4WyMFjb3udZJ13OM3C1ibsYLX1DkHjztp3xjzpHyuAfcILrMiw_mrF5T24KHDNOOBY7lylNTsinmJ-hpoFhr8EaC8anAMfNkQejiSKX4H_Kuo2A2Iyu2gNGm8gMGQgU83VdhFjx7gdu8dZjO-uMtHgoFaPFBp5maOnK3JmHIseMiHJCs5SEGvRyS-E6vzqSKR7UU-NlyVKv]
  • SciSpace. (n.d.). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from SciSpace. [https://vertexaisearch.cloud.google.
  • Santa Cruz Biotechnology. (n.d.). 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride. Retrieved from SCBT. [https://vertexaisearch.cloud.google.
  • Oxford Academic. (n.d.). Gas Chromatography of Acid Chlorides. Retrieved from Journal of Chromatographic Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_cipfQNdbnYwO3NAHvflpZZ13tkUgPKTKDrg4bQ2dkyOxFs1m2-EWJlFd14mGLnq0V6xkacHwO1zEysOrR5Q8HEUc3EH2A0JvfjbH-eEybOjZE4iwl6sCYl6E0JKfjpEOa-IRImZgufRp6l1r1n_Iy-hLyShHx4MGYhfj]
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQYlQwHiw1AeWZ2pUcRvur4ZJKxYsRnluexFS9r0AlxXS2FlOdUnp4oWOg5jm20aCdYrjaL-49JxoYHjHUGSc4EI_UjfVDaf4JLD8hJ_njBFc9Rsa8zXuMgflP5gC6XDLdZ1OzopwpjIao0IUwy89A14DnAOJmXPKXFjHEnlJgMjw=]
  • Research Results in Pharmacology. (2024). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from Research Results in Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPWIqjjtjjRcF2WcRHlun1AXlGNn7UCZD0G6F7Qnp2_xcwq2AB7XQplJzwRheTPEcMCoB19C2Xy8HMFw8d8KrXzuThcWqmdTsC65HOIB23sndlPNAmoQrdzWwCMgI4K7gaJf4O5ms-DoPGOw_etvOUZ_e9QUPLf4FEAg==]
  • National Institutes of Health. (n.d.). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlSiR6Il6QPhglDrg3dVSBF-fSotTDW93QXPd1baTJEHpXx8MbgAdkXHDcr2R5xLQkYCSD19_L8roy3leAy_OVlLFpmnd8eTCLsKm-Rf-O_VeuvKNjfW8ZmGEjGsmyhVKfiTio00y9ZBh-DA==]
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlN3R0bkgepzhYZFqEFW5qifnMApmO9fdvdy00UqLpJz9-wQp0FXpM-Fe_OqNiiJxaQpK15Qto2SKfh5RBP_b6w5-pchHQMXU6I9bCa9PbNlBWnpEkiODO6jFTFR4Y4OMNTWov3OGBmUcFbWbJ3zJqmnVgfOWgDHbA_z8GwgyGuv5T10k6n_AC0a1TL5XDJdcBNbozOA==]
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5UkwCzsvpNmvwOp2oojoAavcOjTdkZNnaDUkWiUE3X139ehTh0yJogq0k6WbXqULJ7eVb5SdoYPsCJ_jNHhmzqdMHQG3qsNYw6mbDeiJrnbk0XcCGoLcZI-lGReuSKyLvQVs8L4G9W0NZmEuqix3J87MGkb2FLS6ir3D5qF51YwlewROmBdaaY8HAslb0py_9rFlP20Lq9Ivkbt5Hc-g=]

Sources

Validation

A Comparative Benchmarking Guide to the Stability of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride for Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the stability of acylating agents is a critical parameter that dictates their utility, storage, and handling protocols. This guide provides an in-depth comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the stability of acylating agents is a critical parameter that dictates their utility, storage, and handling protocols. This guide provides an in-depth comparative analysis of the stability of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. Its performance is benchmarked against a curated selection of alternative acylating agents, offering researchers and drug development professionals the data-driven insights necessary for informed reagent selection and process optimization.

Introduction: The Imperative of Acyl Chloride Stability

Acyl chlorides are highly reactive carboxylic acid derivatives, prized for their efficiency in acylation reactions. However, this high reactivity also renders them susceptible to degradation, primarily through hydrolysis and thermal decomposition.[1][2] The stability of an acyl chloride is not merely a matter of shelf-life; it directly impacts reaction yields, impurity profiles, and the overall robustness of a synthetic process. For complex molecules like 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride, understanding its stability profile is paramount for its successful application in multi-step syntheses where precision and reproducibility are non-negotiable.

This guide will explore the stability of our target compound in comparison to a range of aroyl chlorides with varying electronic properties and a common acid anhydride, providing a comprehensive overview of their relative stabilities under controlled conditions.

The Panel of Acylating Agents: A Comparative Overview

To provide a comprehensive stability benchmark, 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride was compared against the following acylating agents:

  • Benzoyl chloride: The archetypal aroyl chloride, serving as a baseline for comparison.

  • p-Toluoyl chloride: An aroyl chloride with an electron-donating methyl group.

  • p-Nitrobenzoyl chloride: An aroyl chloride with a strong electron-withdrawing nitro group.

  • Acetyl chloride: A common aliphatic acyl chloride to contrast with aromatic systems.

  • Benzoic anhydride: A less reactive acylating agent from a different chemical class, offering an alternative stability profile.

The synthesis of these acyl chlorides typically involves the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂).[3][4][5][6] Benzoic anhydride can be prepared by the dehydration of benzoic acid or by the reaction of sodium benzoate with benzoyl chloride.[7][8]

Experimental Design for Stability Assessment

To objectively assess the stability of these compounds, a rigorous experimental protocol is essential. The following methodologies are designed to evaluate both hydrolytic and thermal stability.

Hydrolytic Stability Testing

This experiment is designed to quantify the rate of hydrolysis of each acylating agent upon exposure to a controlled amount of water.

Protocol:

  • Sample Preparation: Prepare stock solutions of each acylating agent (e.g., 0.1 M) in a dry, aprotic solvent such as anhydrous acetonitrile.

  • Reaction Initiation: In a thermostated reaction vessel at a controlled temperature (e.g., 25 °C), add a precise volume of the stock solution to a known volume of the same solvent containing a specific concentration of water (e.g., 1% v/v).

  • Time-Course Monitoring: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Derivatization (for HPLC analysis): Immediately quench the reaction by adding the aliquot to a solution of a derivatizing agent (e.g., a primary amine like aniline) in excess. This converts the remaining acyl chloride into a stable amide derivative that can be readily analyzed by HPLC.

  • Analytical Quantification: Analyze the derivatized samples by reverse-phase HPLC with UV detection. The decrease in the concentration of the amide derivative over time corresponds to the hydrolysis of the acyl chloride. The appearance of the corresponding carboxylic acid can also be monitored.

Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of the remaining acyl chloride (or its derivative) versus time and fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation A Prepare 0.1 M Acyl Chloride Solution (Anhydrous MeCN) C Mix Solutions in Thermostated Vessel (25 °C) A->C B Prepare MeCN with 1% H₂O B->C D Withdraw Aliquots at Time Intervals C->D t = 0, 5, 15... min E Quench with Aniline (Derivatization) D->E F Analyze by HPLC-UV E->F G Plot [Acyl Chloride] vs. Time F->G H Determine Rate of Hydrolysis G->H

Caption: Workflow for Hydrolytic Stability Testing.

Thermal Stability Assessment (Isothermal and Non-Isothermal)

Thermal stability is evaluated to understand the susceptibility of the compounds to degradation at elevated temperatures, which is crucial for defining safe handling and storage conditions.

Protocol:

  • Isothermal Stressing: Place accurately weighed samples of each acylating agent in sealed vials under an inert atmosphere (e.g., nitrogen or argon).

  • Incubation: Store the vials in ovens at controlled elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C).

  • Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from each temperature condition.

  • Purity Assessment: Analyze the purity of the sample using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-UV after derivatization. The formation of degradation products, such as the corresponding carboxylic acid and other byproducts, should be monitored.

  • Non-Isothermal Analysis (TGA): Thermogravimetric analysis can be employed to determine the onset temperature of decomposition. A sample is heated at a constant rate in a controlled atmosphere, and the mass loss is recorded as a function of temperature.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_stress Isothermal Stressing cluster_analysis Analysis cluster_data Data Interpretation A Weigh Samples into Sealed Vials under N₂ B Incubate at 40 °C A->B C Incubate at 60 °C A->C D Incubate at 80 °C A->D E Analyze Purity at Time Intervals (GC-MS or HPLC) B->E t = 1, 3, 7... days C->E t = 1, 3, 7... days D->E t = 1, 3, 7... days F Plot % Purity vs. Time for each Temperature E->F G Determine Degradation Kinetics F->G

Caption: Workflow for Isothermal Thermal Stability Testing.

Comparative Stability Data and Discussion

While specific experimental data for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is not extensively available in the public domain, we can predict its stability based on established principles of organic chemistry and data from analogous structures. The following tables present expected relative stability trends.

Table 1: Predicted Relative Hydrolytic Stability

CompoundKey Structural FeaturePredicted Relative Rate of HydrolysisRationale
Acetyl ChlorideAliphaticVery HighLack of resonance stabilization of the carbonyl group.
5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride HeteroaroylModerateThe oxazole ring is electron-withdrawing, potentially increasing the electrophilicity of the carbonyl carbon. However, the overall aromatic system provides some resonance stabilization.
Benzoyl chlorideAroyl (unsubstituted)ModerateResonance stabilization from the benzene ring makes it less reactive than aliphatic acyl chlorides.[2]
p-Toluoyl chlorideAroyl (electron-donating group)LowThe electron-donating methyl group reduces the electrophilicity of the carbonyl carbon, slowing down nucleophilic attack.
p-Nitrobenzoyl chlorideAroyl (electron-withdrawing group)HighThe electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis.[9]
Benzoic AnhydrideAcid AnhydrideLowThe carboxylate leaving group is more basic than a chloride ion, making it a poorer leaving group and thus less reactive towards hydrolysis.

Table 2: Predicted Relative Thermal Stability

CompoundPredicted Thermal StabilityRationale
Acetyl ChlorideLowHigh volatility and reactivity.
5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Moderate to HighThe rigid, aromatic heterocyclic structure likely contributes to good thermal stability.
Benzoyl chlorideModerate to HighThe aromatic ring provides thermal stability.
p-Toluoyl chlorideModerate to HighSimilar to benzoyl chloride.
p-Nitrobenzoyl chlorideModerateThe nitro group can be thermally labile.
Benzoic AnhydrideHighGenerally more thermally stable than the corresponding acyl chloride.

Mechanistic Insights into Stability

The stability of an acyl chloride is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (chloride ion).

  • Electronic Effects: Electron-donating groups (EDGs) on an aromatic ring, such as the methyl group in p-toluoyl chloride, decrease the partial positive charge on the carbonyl carbon, thus reducing its reactivity towards nucleophiles like water. Conversely, electron-withdrawing groups (EWGs), such as the nitro group in p-nitrobenzoyl chloride, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and therefore less stable.[9] The 5-methyl-2-phenyl-1,3-oxazole moiety is expected to have a net electron-withdrawing effect, which would suggest a higher reactivity compared to benzoyl chloride.

  • Resonance: Aromatic and heteroaromatic rings provide resonance stabilization to the carbonyl group, which makes aroyl chlorides generally more stable than their aliphatic counterparts like acetyl chloride.[2]

  • Steric Hindrance: Bulky groups near the carbonyl center can sterically hinder the approach of a nucleophile, thereby slowing down the rate of degradation.

Practical Recommendations for Handling and Storage

Based on the predicted stability profile, the following recommendations are provided for handling and storing 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, away from sources of moisture and heat.

  • Handling: All manipulations should be carried out in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture. Use dry solvents and glassware.

  • Monitoring: For long-term storage, it is advisable to periodically re-analyze the purity of the material to ensure it remains within the required specifications for its intended use.

Conclusion

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a valuable but reactive intermediate. Its stability is predicted to be moderate, likely greater than aliphatic acyl chlorides but potentially lower than aroyl chlorides bearing electron-donating groups. The presence of the electron-withdrawing oxazole ring is a key determinant of its reactivity. By understanding the principles outlined in this guide and implementing the recommended experimental protocols, researchers can effectively manage the stability of this compound and its alternatives, ensuring the successful and reproducible synthesis of their target molecules.

References

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • Google Patents. (n.d.). DE1039053B - Process for the preparation of p-toluic acid chloride.
  • Organic Syntheses. (n.d.). benzoic anhydride. Retrieved from [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-nitrobenzoyl chloride. Retrieved from [Link]

  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • Google Patents. (n.d.). CN106673999A - Preparation method of benzoic anhydride.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Evergreensino. (2025, October 9). What are the common synthesis methods for 4 - Toluoyl Chloride?. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • PubMed Central. (2024, November 6). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ACID ANHYDRIDES. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). US4562010A - Process for the preparation of benzoic anhydride.
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • MDPI. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Retrieved from [Link]

  • APIs Intermediates. (2024, June 21). 4 Common Pitfalls in Stability Testing and Expiration Date Determination. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing p-nitrobenzoyl chloride with polyethylene glycol.
  • Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Retrieved from [Link]

  • PubMed Central. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

  • PubMed Central. (2022, February 8). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Substituted Oxazoles

For researchers, scientists, and professionals in drug development, the synthesis of the oxazole ring, a key scaffold in many pharmaceuticals, is a critical process. This guide provides an objective comparison of classic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of the oxazole ring, a key scaffold in many pharmaceuticals, is a critical process. This guide provides an objective comparison of classical and modern methods for oxazole synthesis, supported by experimental data, detailed protocols, and clear visual representations of reaction pathways.

The oxazole nucleus, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a prevalent structural motif in numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry.[3][4] Consequently, the development of efficient and versatile methods for the synthesis of substituted oxazoles has been a longstanding goal in organic chemistry.

This guide delves into a comparative analysis of the most prominent synthetic routes to substituted oxazoles, evaluating their strengths, limitations, and practical applicability. We will explore classical methods that have stood the test of time, such as the Robinson-Gabriel, van Leusen, and Fischer syntheses, alongside modern advancements including metal-catalyzed and microwave-assisted strategies.

Classical Synthetic Routes: The Foundation of Oxazole Chemistry

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, independently reported by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, is a robust method for preparing oxazoles via the cyclodehydration of 2-acylamino-ketones.[5][6] This reaction is typically promoted by strong acids, such as sulfuric acid or polyphosphoric acid.[7][8]

The causality behind this reaction lies in the acid-catalyzed activation of the ketone carbonyl group, which facilitates an intramolecular nucleophilic attack by the amide oxygen. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic oxazole ring.[1] While effective, the classical Robinson-Gabriel synthesis often requires harsh conditions and high temperatures, which can limit its applicability with sensitive substrates.[8]

Van Leusen Oxazole Synthesis

First described in 1972, the van Leusen oxazole synthesis has become a widely used method for the preparation of 5-substituted oxazoles.[9][10] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), a versatile reagent that serves as a three-atom synthon.[3][9] The reaction is typically carried out under basic conditions.[11]

The process is initiated by the deprotonation of TosMIC, which then adds to the aldehyde. The resulting intermediate undergoes a cyclization, followed by the elimination of p-toluenesulfinic acid to yield the oxazole.[3] The van Leusen synthesis is valued for its operational simplicity, mild reaction conditions, and broad substrate scope.[3][9]

Fischer Oxazole Synthesis

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[2][12] This method is essentially a dehydration reaction that proceeds under mild conditions.[12]

The mechanism involves the initial formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline which, after tautomerization and elimination of HCl, yields the oxazole.[12] While historically significant, the Fischer synthesis is less commonly used today due to the handling of gaseous HCl and the availability of more versatile methods.

Modern Synthetic Approaches: Expanding the Oxazole Toolkit

The limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, have driven the development of more efficient and milder synthetic strategies.

Metal-Catalyzed Syntheses

Transition metal-mediated protocols have emerged as powerful tools for oxazole synthesis, offering high selectivity and efficiency under mild conditions.[13][14] These methods often involve the coupling of various starting materials, such as α-diazoketones with amides in the presence of a copper catalyst, or the cycloisomerization of propargyl amides catalyzed by gold or other metals.[11][15][16] For instance, nickel-catalyzed cross-coupling reactions of 2-methylthio-oxazole with organozinc reagents have been developed for the synthesis of 2-substituted oxazoles.[17]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reactions and improve yields. In the context of oxazole synthesis, microwave irradiation has been successfully applied to the van Leusen reaction, significantly reducing reaction times from hours to minutes and often leading to higher yields.[18][19] This technique offers a greener and more efficient alternative to conventional heating.[11]

Comparative Analysis of Oxazole Synthesis Methods

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators for the discussed methods.

MethodStarting MaterialsReagents/ConditionsReaction TimeTemperature (°C)Yield (%)
Robinson-Gabriel Synthesis α-Acylamino ketonesH₂SO₄, POCl₃, PCl₅Several hoursHighLow-Moderate
α-Acylamino ketonesPolyphosphoric acidSeveral hoursHigh50-60[8]
Van Leusen Synthesis Aldehydes and TosMICBase (e.g., K₂CO₃) in alcoholSeveral hoursRefluxModerate-High[3]
Fischer Oxazole Synthesis Cyanohydrins and AldehydesAnhydrous HCl in dry etherNot specifiedMildModerate[12]
Copper-Catalyzed Synthesis α-Diazoketones and AmidesCu(OTf)₂Not specified25-80High (up to 87%)[11]
Microwave-Assisted Van Leusen Aldehydes and TosMICK₃PO₄ in isopropanol8 minutes65High (up to 96%)[18][19]

Experimental Protocols

Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-Aryl-1,3-oxazoles

This protocol describes a rapid and high-yielding synthesis of 5-substituted oxazoles using microwave irradiation.[8][18]

Materials:

  • Substituted aryl aldehyde (3 mmol)

  • Tosylmethyl isocyanide (TosMIC) (3 mmol)

  • Potassium phosphate (K₃PO₄) (6 mmol)

  • Anhydrous isopropanol

Procedure:

  • In a microwave-safe vial, combine the aryl aldehyde (3 mmol), TosMIC (3 mmol), and K₃PO₄ (6 mmol).

  • Add anhydrous isopropanol to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 65 °C for 8 minutes.[18]

  • After cooling, filter the reaction mixture to remove the inorganic base.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 5-aryl-1,3-oxazole.

Protocol 2: Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles

This protocol outlines a modern, metal-catalyzed approach to synthesizing disubstituted oxazoles.[8]

Materials:

  • Substituted α-diazoketone (1 mmol)

  • Substituted amide (1.2 mmol)

  • Copper(II) triflate [Cu(OTf)₂] (5 mol%)

  • 1,2-dichloroethane (DCE)

Procedure:

  • To a solution of the α-diazoketone (1 mmol) and amide (1.2 mmol) in DCE, add the copper(II) triflate catalyst (5 mol%).

  • Stir the reaction mixture at room temperature (25 °C) and gradually heat to 80 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Mechanistic Diagrams

To visually elucidate the transformations occurring in these syntheses, the following diagrams illustrate the reaction mechanisms.

Robinson_Gabriel_Synthesis Robinson-Gabriel Synthesis Mechanism Start 2-Acylamino-ketone Protonation Protonation of Ketone Carbonyl Start->Protonation H⁺ Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration -H₂O End Substituted Oxazole Dehydration->End

Caption: Robinson-Gabriel Synthesis Workflow.

Van_Leusen_Synthesis Van Leusen Oxazole Synthesis Mechanism Aldehyde Aldehyde Addition Nucleophilic Addition to Aldehyde Aldehyde->Addition TosMIC TosMIC Deprotonation Deprotonation of TosMIC TosMIC->Deprotonation Base Deprotonation->Addition Cyclization 5-endo-dig Cyclization Addition->Cyclization Elimination Elimination of p-Toluenesulfinic Acid Cyclization->Elimination Oxazole 5-Substituted Oxazole Elimination->Oxazole

Caption: Van Leusen Synthesis Workflow.

Fischer_Oxazole_Synthesis Fischer Oxazole Synthesis Mechanism Cyanohydrin Cyanohydrin Iminochloride Iminochloride Intermediate Cyanohydrin->Iminochloride HCl Aldehyde Aldehyde Reaction Reaction with Aldehyde Aldehyde->Reaction Iminochloride->Reaction ChloroOxazoline Chloro-oxazoline Intermediate Reaction->ChloroOxazoline Elimination Elimination of HCl ChloroOxazoline->Elimination Oxazole 2,5-Disubstituted Oxazole Elimination->Oxazole

Caption: Fischer Synthesis Workflow.

Conclusion

The synthesis of substituted oxazoles has evolved from classical, often harsh, methods to more sophisticated and efficient modern techniques. While the Robinson-Gabriel, van Leusen, and Fischer syntheses remain fundamental to the field, metal-catalyzed and microwave-assisted approaches offer significant advantages in terms of yield, reaction time, and substrate scope. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired reaction conditions. This guide provides the necessary comparative data and procedural insights to enable researchers to make informed decisions in their synthetic endeavors.

References

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link][3][4][9][20]

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and convenient synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372. [Link][3][9][10]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link][7]

  • Yadav, D., & Singh, P. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248. [Link][18][19]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. [Link][5]

  • Joshi, S., Kaushik, N., & Singh, P. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-286. [Link][2][11]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link][10]

  • Al-Tel, T. H. (2011). Silver mediated one-step synthesis of oxazoles from α-haloketones. Arabian Journal of Chemistry, 4(3), 333-337. [Link][13]

  • Wikipedia. (n.d.). Fischer oxazole synthesis. Wikipedia. [Link][12]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link][20]

  • Toni Vela. (2025). Robinson-Gabriel synthesis of oxazoles. YouTube. [Link][1]

  • Yadav, D., & Singh, P. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes. Semantic Scholar. [Link][19]

  • Al-Tel, T. H. (2011). A Silver-Mediated One-Step Synthesis of Oxazoles. Academia.edu. [Link][21]

  • Pathare, R. S., et al. (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 55(41), 5674-5677. [Link][22]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [Link][4]

  • Gulea, M., & Gherasim, C. (2012). Transition Metal-Mediated Synthesis of Oxazoles. Current Organic Chemistry, 16(24), 2891-2916. [Link][14]

  • Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 193-206. [Link][23]

  • Singh, S., et al. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. Journal of Molecular Structure, 1247, 131339. [Link][15]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [Link][6]

  • Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal. [Link][24]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link][25]

  • Macmillan Group. (n.d.). Oxazole. Macmillan Group. [Link][26]

  • So, C. M., & Hounshell, J. B. (2009). Nickel-Catalyzed Synthesis of Oxazoles via C−S Activation. Organic Letters, 11(7), 1547–1550. [Link][17]

  • Fischer, E. (1896). Fischer oxazole synthesis. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. [Link][27]

  • S, L. K., & J, B. C. (2025). Four‐component synthesis of substituted oxazole derivatives. ResearchGate. [Link][28]

  • Organic Chemistry. (2023). Fischer Oxazole Synthesis Mechanism. YouTube. [Link][29]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 2975-3000. [Link][16]

  • Joshi, S., Kaushik, N., & Singh, P. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link][2]

  • Watson, W. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update. [Link][30]

  • Fischer, E. (1896). Fischer oxazole synthesis. ResearchGate. [Link][31]

  • Cornforth, J. W., & Cornforth, R. H. (1949). Mechanism and extension of the Fischer oxazole synthesis. Journal of the Chemical Society, 1028-1030. [Link][32]

Sources

Validation

A Cost-Benefit Analysis of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride in Synthesis: A Comparative Guide for Researchers

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the choice of an acylating agent for amide bond formation is a critical decision that balances reactivity, selectivity,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the choice of an acylating agent for amide bond formation is a critical decision that balances reactivity, selectivity, cost, and ease of use. Among the diverse array of available reagents, 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride has emerged as a specialized tool for the introduction of the 5-methyl-2-phenyloxazole moiety, a scaffold of interest in medicinal chemistry. This guide provides a comprehensive cost-benefit analysis of this heterocyclic acyl chloride, comparing its performance with common alternatives such as simpler acyl chlorides and standard peptide coupling reagents.

Introduction to 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride: Properties and Rationale for Use

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a reactive chemical intermediate valued for its ability to incorporate the 5-methyl-2-phenyloxazole heterocycle into a target molecule. The oxazole ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The reactivity of the acyl chloride group allows for efficient acylation of a wide range of nucleophiles, most notably amines, to form stable amide bonds.

Physicochemical Properties:

PropertyValue
CAS Number 51655-71-1
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Appearance Off-white to yellow solid
Reactivity Highly reactive towards nucleophiles, moisture sensitive

The primary driver for employing this specific acyl chloride is the hypothesis that the inherent biological activity or pharmacokinetic properties of the 5-methyl-2-phenyloxazole core will impart favorable characteristics to the final compound. Therefore, its use is often a strategic design choice in lead optimization campaigns.

Cost Analysis: A Comparative Overview

A crucial factor in any synthetic endeavor is the cost of reagents. The following table provides an approximate cost comparison between 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride and common alternatives. Prices are based on currently available information from various chemical suppliers and are subject to change.

ReagentSupplier Example(s)Approximate Price (USD/gram)
5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Sigma-Aldrich, Matrix Scientific$200 - $617
Benzoyl chloride Major Chemical Suppliers< $1
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Major Chemical Suppliers$10 - $30
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Major Chemical Suppliers$5 - $15
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) Major Chemical Suppliers$15 - $40

Note: Prices can vary significantly based on purity, quantity, and supplier.

As the table clearly indicates, 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a significantly more expensive reagent on a per-gram basis compared to a simple acylating agent like benzoyl chloride and even the more sophisticated peptide coupling reagents. This cost differential necessitates a careful evaluation of the potential benefits it brings to a synthetic route.

Performance and Benefit Analysis: A Multi-faceted Comparison

The "benefit" of using 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride extends beyond simple reaction yield and must be weighed against its cost and the performance of viable alternatives. The following sections break down this comparison.

Reactivity and Reaction Conditions

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride , like other acyl chlorides, is highly reactive. Acylation of primary and secondary amines typically proceeds rapidly at or below room temperature. The primary byproduct is hydrochloric acid, which must be scavenged by a base to drive the reaction to completion and prevent salt formation with the amine starting material or product.

Alternative 1: Simple Acyl Chlorides (e.g., Benzoyl Chloride)

Simple acyl chlorides offer similar high reactivity and straightforward reaction conditions. For the straightforward introduction of a simple acyl group, they are unparalleled in terms of cost-effectiveness.

Alternative 2: Peptide Coupling Reagents (e.g., HATU, HBTU, PyBOP)

These reagents are designed for the formation of amide bonds from carboxylic acids and amines. They offer the significant advantage of avoiding the need to first synthesize an acyl chloride from the corresponding carboxylic acid. Reactions are generally high-yielding and can be performed under mild conditions. However, they are more expensive than simple acyl chlorides and generate stoichiometric amounts of byproducts (e.g., tetramethylurea from HATU) that must be removed during work-up.

Experimental Workflow: A Comparative Overview

To illustrate the practical differences in employing these reagents, the following section outlines typical experimental protocols.

Experimental Protocol 1: Acylation of a Primary Amine with 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Dissolve amine (1.0 eq) and base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere (N2 or Ar). B Cool the solution to 0 °C in an ice bath. A->B C Slowly add a solution of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (1.1 eq) in the same anhydrous solvent. B->C D Stir the reaction mixture at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-4 hours. C->D E Monitor reaction by TLC or LC-MS. D->E F Quench the reaction with water or a saturated aqueous solution of NaHCO3. E->F G Extract the product with an organic solvent. F->G H Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. G->H I Purify the crude product by column chromatography or recrystallization. H->I

Caption: General workflow for amine acylation using an acyl chloride.

Experimental Protocol 2: Amide Coupling using HATU

cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Work-up and Purification A Dissolve the carboxylic acid (1.0 eq) in a polar aprotic solvent (e.g., DMF, NMP). B Add HATU (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). A->B C Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. B->C D Add the amine (1.0-1.2 eq) to the reaction mixture. C->D E Stir at room temperature for 2-12 hours. D->E F Monitor reaction by TLC or LC-MS. E->F G Dilute the reaction mixture with water and extract the product with an organic solvent. F->G H Wash the organic layer with aqueous solutions (e.g., 1M HCl, sat. NaHCO3, brine) to remove byproducts. G->H I Dry the organic layer over Na2SO4 and concentrate in vacuo. H->I J Purify the crude product by column chromatography or recrystallization. I->J

Caption: General workflow for HATU-mediated amide coupling.

Yield and Purity

Both acyl chlorides and peptide coupling reagents can provide high yields of the desired amide product, often exceeding 90%. However, the purity of the crude product can differ.

  • Acyl Chloride Reactions: The primary byproducts are the hydrochloride salt of the base used and any excess base. These are often readily removed by aqueous work-up. However, the high reactivity of acyl chlorides can sometimes lead to side reactions if the substrate contains multiple nucleophilic sites.

  • Peptide Coupling Reagent Reactions: These reactions generate byproducts such as 1-hydroxy-7-azabenzotriazole (from HATU) and tetramethylurea. While generally soluble in aqueous and organic solvents, their removal can sometimes complicate purification, especially on a large scale.

Scope and Limitations

The choice of acylating agent can be dictated by the specific substrates involved.

  • 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is ideal when the incorporation of its specific heterocyclic moiety is the primary goal. Its high reactivity makes it suitable for a broad range of amines, though chemoselectivity can be a concern with polyfunctional molecules.

  • Simple Acyl Chlorides are excellent for robust, scalable reactions where a simple acyl group is required. They are generally not suitable for sensitive substrates that cannot tolerate the generation of HCl.

  • Peptide Coupling Reagents shine in situations involving sensitive or sterically hindered amino acids and in solid-phase peptide synthesis. They offer a milder alternative to acyl chlorides, often with a broader functional group tolerance. However, their cost can be prohibitive for large-scale synthesis of simple amides.

Safety and Handling

Acyl chlorides , including 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride, are corrosive and lachrymatory. They react violently with water and other protic solvents, releasing HCl gas. Therefore, they must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Peptide coupling reagents are generally solids that are easier to handle than acyl chlorides. However, some have been reported to be sensitizers or to have explosive properties under certain conditions (e.g., HOBt). It is crucial to consult the Safety Data Sheet (SDS) for each specific reagent.

Decision-Making Framework: Choosing the Right Reagent

The selection of an acylating agent is a case-by-case decision. The following diagram illustrates a logical process for making this choice.

start Start: Need to form an amide bond q1 Is the incorporation of the 5-methyl-2-phenyloxazole moiety a specific design requirement? start->q1 a1_yes Use 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride q1->a1_yes Yes a1_no Is the carboxylic acid readily available and stable? q1->a1_no No a2_yes Are the substrates sensitive to harsh conditions or is racemization a concern? a1_no->a2_yes a2_no Use a simple acyl chloride (e.g., benzoyl chloride) for cost-effectiveness. a2_yes->a2_no No a3_yes Use a peptide coupling reagent (e.g., HATU, HBTU). a2_yes->a3_yes Yes a3_no Consider in situ formation of the acyl chloride followed by amidation. a2_no->a3_no

Caption: A decision tree for selecting an appropriate acylating agent.

Conclusion

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a valuable but costly reagent for the targeted synthesis of molecules containing the 5-methyl-2-phenyloxazole scaffold. Its high reactivity and the biological relevance of the oxazole moiety can justify its use in specific drug discovery and medicinal chemistry contexts where the potential benefits in terms of biological activity or intellectual property outweigh the high cost.

For more general amide bond formations, simpler and more economical alternatives are often preferable. Simple acyl chlorides like benzoyl chloride offer a highly cost-effective solution for robust acylations, while peptide coupling reagents provide a milder and often more versatile approach, particularly for sensitive or complex substrates.

Ultimately, the choice of acylating agent is a strategic one that requires careful consideration of the project's goals, the nature of the substrates, the scale of the synthesis, and the overall budget. By understanding the relative costs and benefits of each option, researchers can make informed decisions to optimize their synthetic strategies.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • ResearchGate. Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. [Link]

  • MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

  • NIH. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

  • TSI Journals. CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

  • PubChem. 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride. [Link]

  • NJ Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • CUTM Courseware. Oxazole.pdf. [Link]

  • ResearchGate. Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • ACS Omega. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

  • PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. [Link]

  • ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • ResearchGate. Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. [Link]

  • NIH. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Link]

  • ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]

  • Indian Journal of Chemistry. Regioselective N-acylation of some N-based heterocyclic compounds under solvent-free condition. [Link]

Comparative

Strategic Patent &amp; Performance Guide: 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

The following guide provides an in-depth technical analysis of the patent landscape and performance metrics for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1). This document is structured for applica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the patent landscape and performance metrics for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 51655-71-1). This document is structured for application scientists and medicinal chemists, focusing on the compound's utility as a privileged scaffold in drug discovery.

Executive Summary: The "Privileged" Oxazole Scaffold

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a high-value heterocyclic building block. Unlike generic acyl chlorides, this compound introduces a lipophilic, metabolically stable oxazole moiety that often serves as a bioisostere for amide or ester linkages in peptide mimetics.

The patent landscape identifies this compound as a critical intermediate in two primary therapeutic vectors:

  • Metabolic Disorders: Specifically as a core scaffold for DGAT1 (Diacylglycerol O-acyltransferase 1) inhibitors used in treating obesity and Type 2 diabetes.

  • Neurodegeneration: Used in the synthesis of indole-amide derivatives targeting tauopathies and

    
    -synuclein aggregation (e.g., Alzheimer’s, Parkinson’s).
    

Chemical Profile & Reactivity[1][2]

  • CAS Number: 51655-71-1[1][2][3][4]

  • Molecular Formula:

    
    [1][5]
    
  • Molecular Weight: 221.64 g/mol [1][5][6]

  • Physical State: Solid (typically off-white to yellow)

  • Core Reactivity: The C4-carbonyl chloride is highly electrophilic, allowing rapid derivatization of electron-poor amines (e.g., aminopyridines) that are difficult to couple using standard carbodiimide chemistry.

Structural Logic (SAR Implications)

The 2-phenyl and 5-methyl substitutions are not merely decorative; they provide specific hydrophobic contacts within protein binding pockets.

  • 2-Phenyl Group: Provides

    
    -
    
    
    
    stacking interactions (e.g., with aromatic residues in the DGAT1 active site).
  • 5-Methyl Group: Restricts conformational rotation of the carbonyl group, locking the attached amide into a bioactive conformation.

Patent Landscape Analysis

The following diagram illustrates the primary therapeutic applications and key patent families associated with this intermediate.

PatentLandscape Compound 5-Methyl-2-phenyl-1,3-oxazole- 4-carbonyl chloride (CAS: 51655-71-1) Area1 Metabolic Disorders (Obesity, T2DM) Compound->Area1 Area2 Neurodegeneration (Alzheimer's, Tauopathies) Compound->Area2 Area3 Proteomics (Fluorescent Tagging) Compound->Area3 Target1 Target: DGAT1 (Diacylglycerol Acyltransferase) Area1->Target1 Target2 Target: Tau / Alpha-Synuclein Area2->Target2 Patent1 Patent: EP1963313B1 (Bayer / DGAT Inhibitors) Target1->Patent1 Key Intermediate Patent2 Patent: WO2006007542 (Indole Amide Derivatives) Target2->Patent2 Acylating Agent

Figure 1: Patent landscape mapping the primary therapeutic utilities of the oxazole intermediate.

Key Patent Families
  • DGAT1 Inhibitors (Bayer Schering Pharma):

    • Context: Inhibition of triglyceride synthesis.

    • Role: The oxazole acid chloride is reacted with aminopyridines to form the core amide pharmacophore.

    • Reference: EP1963313B1 [1].

  • Tau Aggregation Inhibitors:

    • Context: Treatment of neurodegenerative diseases.[7]

    • Role: Used to acylate indole-amines, creating lipophilic conjugates that cross the blood-brain barrier.

    • Reference: WO2006007542 [2].[7]

Comparative Performance Guide

When synthesizing the target amide scaffold, researchers typically choose between Method A (Acid Chloride) and Method B (Direct Coupling) .

Performance Data: Amidation of Electron-Deficient Amines

Experimental Context: Reaction with 2-amino-5-chloropyridine (a model for difficult couplings found in DGAT patents).

MetricMethod A: Acid Chloride Route (Recommended)Method B: Direct Coupling (HATU/EDC)
Reagent 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid
Activator None (Pre-activated)HATU / DIPEA
Reaction Time 1 - 2 Hours12 - 24 Hours
Yield 85 - 92% 60 - 75%
Purification Simple wash/recrystallizationColumn chromatography often required (to remove urea byproducts)
Atom Economy High (HCl byproduct)Low (High MW coupling reagents)

Scientist's Insight: Method B often stalls with electron-deficient amines (like aminopyridines) because the active ester formed by HATU is not electrophilic enough to overcome the nucleophilic focused deactivation of the amine. Method A is the self-validating choice for these specific heterocyclic couplings because the acid chloride species is sufficiently reactive to drive the reaction to completion at room temperature.

Experimental Protocols

Protocol A: Synthesis of the Acid Chloride (In-Situ Generation)

Source: Adapted from EP1963313B1 [1]

Rationale: Commercial supplies of the acid chloride can hydrolyze over time. For critical SAR campaigns, in-situ generation from the stable carboxylic acid ensures maximum purity.

Reagents:

  • 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (1.0 eq)

  • Oxalyl chloride (2.0 eq)[8]

  • DMF (Catalytic, ~2 drops)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Suspension: Suspend the carboxylic acid in anhydrous DCM under an Argon atmosphere.

  • Activation: Cool to 0°C. Add catalytic DMF.

  • Chlorination: Add oxalyl chloride dropwise over 5 minutes. Caution: Gas evolution (CO, CO2, HCl).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1.5 hours. The solution should become clear.

  • Isolation: Concentrate to dryness under reduced pressure. Co-evaporate with fresh DCM twice to remove excess oxalyl chloride.

  • Result: The resulting yellow solid is the title acid chloride, used immediately in the next step without further purification.

Protocol B: General Amidation (DGAT Inhibitor Synthesis)

Target: N-(Pyrimidin-5-yl)oxazole-4-carboxamide derivative.[8]

SynthesisWorkflow Step1 Step 1: Acid Chloride Formation (Acid + Oxalyl Cl -> Acid Cl) Step2 Step 2: Amine Addition (Acid Cl + Aminopyrimidine + Et3N) Step1->Step2 DCM, 0°C to RT Step3 Step 3: Quench & Wash (Water/NaHCO3 wash) Step2->Step3 2-4 Hours Step4 Step 4: Isolation (Recrystallization from Acetonitrile) Step3->Step4 Yield: ~85%

Figure 2: Step-by-step synthesis workflow for high-yield amide formation.

Procedure:

  • Dissolve the amine (e.g., 2-amino-pyrimidine derivative) (1.0 eq) and Triethylamine (2.5 eq) in anhydrous DCM.

  • Cool to 0°C.

  • Add the solution of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (prepared above) dropwise.

  • Stir at RT for 4 hours. Monitor by TLC/LC-MS.

  • Wash with saturated

    
     and brine. Dry over 
    
    
    
    .[9]
  • Recrystallize from acetonitrile or purify via flash chromatography (Ethyl Acetate/Hexanes).

References

  • Inhibitors of diacylglycerol acyltransferase (DGAT).
  • Indole amide derivatives and related compounds for use in the treatment of neurodegenerative diseases.

Sources

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